molecular formula C17H18N2O6 B12058222 Nifedipine-13C8 CAS No. 1173023-46-5

Nifedipine-13C8

Cat. No.: B12058222
CAS No.: 1173023-46-5
M. Wt: 354.28 g/mol
InChI Key: HYIMSNHJOBLJNT-UERCFELYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[13C8]-Nifedipine (CAS 1173023-46-5) is a deuterated, stable isotope-labeled form of Nifedipine, a first-generation dihydropyridine calcium channel blocker (CCB) . With a molecular formula of C913C8H18N2O6 and a molecular weight of 354.28 g/mol, this compound is specifically designed for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) . The incorporation of carbon-13 atoms allows for precise tracing and accurate measurement of the parent drug, Nifedipine, in complex biological matrices, thereby minimizing analytical interference and enhancing the reliability of pharmacokinetic data . Nifedipine, the parent molecule, is a well-characterized L-type calcium channel antagonist . Its primary mechanism of action involves the selective inhibition of voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . By blocking the transmembrane influx of calcium ions during depolarization, Nifedipine produces a potent vasodilatory effect, leading to a reduction in peripheral arterial resistance and blood pressure, as well as increased coronary blood flow . This makes it a valuable agent for researching cardiovascular physiology and pharmacology, particularly in the contexts of hypertension and angina . The main research applications of [13C8]-Nifedipine are in drug metabolism and pharmacokinetic (DMPK) studies. It serves as a critical tool for investigating the fate of Nifedipine in vivo, which is almost completely absorbed after oral administration and undergoes extensive hepatic metabolism primarily via the cytochrome P450 enzyme CYP3A4 to inactive metabolites . Using this labeled standard, researchers can accurately quantify drug concentrations to study potential drug-drug interactions, especially with potent CYP3A4 inhibitors or inducers . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1173023-46-5

Molecular Formula

C17H18N2O6

Molecular Weight

354.28 g/mol

IUPAC Name

dimethyl 2,6-di((113C)methyl)-4-(2-nitrophenyl)-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1

InChI Key

HYIMSNHJOBLJNT-UERCFELYSA-N

Isomeric SMILES

CO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2[N+](=O)[O-])[13C](=O)OC)[13CH3])[13CH3]

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Nifedipine-13C8: The Gold Standard for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Nifedipine and its Labeled Analog

Nifedipine is a potent calcium channel blocker of the dihydropyridine class, widely prescribed for the treatment of hypertension (high blood pressure) and angina pectoris (chest pain)[1][2][3][4]. Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a reduction in the heart's workload[5]. Given its widespread clinical use, the accurate quantification of Nifedipine in biological matrices (such as plasma) is critical for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

To meet the rigorous demands of modern bioanalytical techniques, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are indispensable. Nifedipine-13C8 is the stable isotope-labeled analog of Nifedipine. In this molecule, eight specific carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C). This substitution results in a molecule that is chemically identical to Nifedipine but has a greater mass (a mass shift of +8 Da). This key difference allows it to be distinguished from the unlabeled drug by a mass spectrometer, while ensuring it behaves almost identically during sample extraction and analysis.

This guide provides an in-depth overview of this compound, its primary application in research, and a detailed framework for its use in a typical bioanalytical workflow.

The Primary Role of this compound in Research

The principal application of this compound is as an internal standard (IS) for the quantitative analysis of Nifedipine in complex biological samples by LC-MS/MS.

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to an unknown sample to facilitate accurate measurement. The ideal IS corrects for variations that can occur at virtually every stage of the analytical process, including sample extraction, chromatographic injection volume, and ionization efficiency in the mass spectrometer.

This compound is considered the "gold standard" internal standard for Nifedipine analysis because, as a stable isotope-labeled analog, it exhibits nearly identical physicochemical properties to the analyte (unlabeled Nifedipine).

  • Co-elution: It elutes at the same retention time in the liquid chromatography column.

  • Identical Extraction Recovery: It behaves identically during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), ensuring that any loss of analyte is mirrored by a proportional loss of the IS.

  • Similar Ionization Efficiency: It ionizes in the same manner as the analyte, compensating for matrix effects where other molecules in the sample can suppress or enhance the instrument's signal.

By measuring the ratio of the mass spectrometer's response of the analyte to the known concentration of the internal standard, researchers can achieve highly accurate, precise, and reproducible quantification of Nifedipine, a critical requirement for regulatory submissions and clinical studies.

Context: The Mechanism of Action of Nifedipine

To appreciate why the precise measurement of Nifedipine is important, understanding its mechanism of action is key. Nifedipine blocks L-type calcium channels in smooth muscle cells, preventing calcium influx. This action inhibits muscle contraction, leading to the relaxation and widening of blood vessels (vasodilation), which lowers blood pressure.

Nifedipine_MoA cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_Channel L-Type Calcium Channel Ca_Intracellular Intracellular Ca²⁺ Ca_Channel->Ca_Intracellular Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Channel Influx Contraction Muscle Contraction Ca_Intracellular->Contraction Vasodilation Vasodilation (Relaxation) Nifedipine Nifedipine Nifedipine->Ca_Channel Blocks

Caption: Mechanism of Action of Nifedipine as a Calcium Channel Blocker.

Physicochemical Properties and Data

A comparison of the key properties of Nifedipine and its stable isotope-labeled analog is presented below.

PropertyNifedipineThis compoundReference(s)
Chemical Formula C₁₇H₁₈N₂O₆¹³C₈C₉H₁₈N₂O₆
Molecular Weight 346.34 g/mol 354.28 g/mol
Mass Shift N/AM+8
Isotopic Purity N/A99 atom % ¹³C
Appearance SolidSolid
Melting Point 172-174 °C172-174 °C
Storage Temperature Room Temperature (protect from light)-20°C

Experimental Protocol: Quantification in Human Plasma

This section details a representative protocol for the quantification of Nifedipine in human plasma using this compound as an internal standard, based on common methodologies found in the literature.

Materials and Reagents
  • Blank human plasma (K₂EDTA as anticoagulant)

  • Nifedipine analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid or Ammonium Acetate (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Nifedipine and this compound in methanol to create primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the Nifedipine stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation Method)
  • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (this compound) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing node_process node_process node_input node_input node_output node_output node_instrument node_instrument Plasma 1. Plasma Sample (100 µL) Spike_IS 2. Spike with Internal Standard (this compound) Plasma->Spike_IS Precipitate 3. Add Acetonitrile (300 µL) (Protein Precipitation) Spike_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant LCMS 7. LC-MS/MS Analysis Supernatant->LCMS Integration 8. Peak Area Integration (Analyte & IS) LCMS->Integration Ratio 9. Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quant 10. Quantify Concentration (vs. Calibration Curve) Ratio->Quant

Caption: Standard bioanalytical workflow for Nifedipine quantification.
LC-MS/MS Parameters

The following table summarizes typical instrument parameters for Nifedipine analysis, compiled from various validated methods. Actual parameters must be optimized for the specific instrument used.

ParameterTypical Value / ConditionReference(s)
LC Column C18 (e.g., 50 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.6 mL/min
Injection Volume 5 - 30 µL
Run Time 1.4 - 4.0 minutes
Ionization Mode Electrospray Ionization, Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Nifedipine) Q1: 347.1 → Q3: 315.1
MRM Transition (this compound) Q1: 355.2 → Q3: 323.1 (Predicted, requires optimization)-
Linearity Range ~0.1 - 150 ng/mL
Lower Limit of Quant. (LLOQ) ~0.1 - 1.0 ng/mL
Principle of Quantification

The core principle relies on the fact that the ratio of the analyte peak area to the internal standard peak area is directly proportional to the analyte concentration. A calibration curve is generated by plotting this ratio against the known concentrations of the prepared standards. The concentration of unknown samples is then interpolated from this curve.

Quantification_Principle node_analyte node_analyte node_is node_is node_calc node_calc node_result node_result Analyte Analyte Peak Area (Nifedipine) Ratio Calculate Ratio (Area_Analyte / Area_IS) Analyte->Ratio IS Internal Standard Peak Area (this compound) IS->Ratio Curve Plot Ratio vs. Known Concentration (Calibration Curve) Ratio->Curve Unknown Interpolate Unknown Concentration from Calibration Curve Curve->Unknown

Caption: Principle of quantification using an internal standard.

Conclusion

This compound is an essential tool for researchers in pharmaceutical development and clinical pharmacology. Its role as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Nifedipine in biological matrices. By effectively compensating for analytical variability, this compound ensures the reliability of data from pharmacokinetic, bioavailability, and bioequivalence studies. The robust methodologies it supports are fundamental to understanding the behavior of Nifedipine in the human body, ultimately contributing to the safe and effective use of this important therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Purification of Nifedipine-13C8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nifedipine-13C8, an isotopically labeled version of the widely used calcium channel blocker, nifedipine. This document details the synthetic pathway, purification protocols, and analytical data relevant to the production of high-purity this compound for research and developmental applications.

Introduction

Nifedipine is a potent vasodilator used in the management of hypertension and angina. The use of isotopically labeled nifedipine, such as this compound, is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical assays. The incorporation of eight carbon-13 atoms provides a distinct mass shift, facilitating its detection and differentiation from the unlabeled drug.

This guide outlines a robust methodology for the synthesis of this compound via the Hantzsch dihydropyridine synthesis, followed by a detailed purification protocol using High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of this compound is achieved through the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that forms the core 1,4-dihydropyridine ring structure of nifedipine. To introduce the eight 13C atoms, isotopically labeled precursors are required.

Synthetic Pathway

The overall synthetic scheme for this compound is depicted below. The key to this synthesis is the use of methyl acetoacetate labeled with four 13C atoms (methyl acetoacetate-1,2,3,4-13C4) and 2-nitrobenzaldehyde.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Hantzsch Dihydropyridine Synthesis cluster_product Product MAA 2x Methyl Acetoacetate-1,2,3,4-13C4 Reaction Reaction MAA->Reaction NBA 2-Nitrobenzaldehyde NBA->Reaction NH3 Ammonia NH3->Reaction Nifedipine_13C8 This compound Reaction->Nifedipine_13C8 Cyclocondensation

Caption: Synthetic pathway for this compound via the Hantzsch reaction.

Experimental Protocol

Materials:

  • Methyl acetoacetate-1,2,3,4-13C4

  • 2-Nitrobenzaldehyde

  • Ammonia (aqueous solution, e.g., 25%)

  • Methanol (reagent grade)

  • Ethanol (reagent grade)

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in methanol.

  • Addition of Reactants: To the stirred solution, add methyl acetoacetate-1,2,3,4-13C4 (2.0 equivalents) followed by the dropwise addition of aqueous ammonia (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials and by-products. The resulting yellow solid is the crude this compound.

Purification of this compound

The crude this compound is purified by a two-step process involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high chemical and isotopic purity.

Purification Workflow

The purification process is designed to remove impurities from the synthesis and to isolate the desired this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Activated Charcoal) Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 Partially_Purified Partially Purified this compound Filtration1->Partially_Purified Prep_HPLC Preparative HPLC Partially_Purified->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Experimental Protocols

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Add a small amount of activated charcoal and heat at reflux for 15-20 minutes.

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Preparative HPLC:

The following is a representative preparative HPLC method for the final purification of this compound.

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 20 mL/min
Detection UV at 235 nm
Injection Volume 5 mL (of a concentrated solution in mobile phase)

Procedure:

  • Dissolve the recrystallized this compound in the mobile phase.

  • Inject the solution onto the preparative HPLC system.

  • Collect the fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Data Presentation

The synthesized and purified this compound should be characterized to confirm its identity, purity, and isotopic enrichment.

Physicochemical and Isotopic Data
PropertySpecification
Chemical Formula 13C8C9H18N2O6
Molecular Weight 354.34 g/mol
Appearance Yellow crystalline solid
Isotopic Purity ≥ 99 atom % 13C[1]
Chemical Purity (by HPLC) ≥ 98%
Mass Shift M+8[1]
Spectroscopic Data (Representative)

The following table summarizes the expected 13C NMR chemical shifts for Nifedipine. The actual spectrum of this compound will show enhanced signals for the labeled positions.

Carbon AtomChemical Shift (δ, ppm)
C2, C6~145
C3, C5~103
C4~35
Methyl (C2, C6)~18
Methoxy (ester)~51
Carbonyl (ester)~167
Aromatic (C1')~147
Aromatic (C2')~130
Aromatic (C3')~123
Aromatic (C4')~132
Aromatic (C5')~127
Aromatic (C6')~134

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described Hantzsch synthesis using 13C-labeled precursors, followed by a robust purification protocol involving recrystallization and preparative HPLC, allows for the production of high-purity this compound suitable for demanding research applications. The provided data serves as a benchmark for the successful synthesis and characterization of this important isotopically labeled compound.

References

Commercial suppliers and availability of Nifedipine-13C8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and potential applications of Nifedipine-13C8, a stable isotope-labeled internal standard crucial for the accurate quantification of the widely used calcium channel blocker, nifedipine. This document is intended to assist researchers in sourcing this critical reagent and in the development of robust analytical methodologies.

Commercial Suppliers and Availability

The procurement of high-quality, isotopically pure this compound is fundamental for its effective use in quantitative bioanalysis. Our research has identified two primary commercial suppliers for this stable isotope-labeled compound. The table below summarizes the key product specifications from these suppliers to facilitate a comparative assessment.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityFormatStorage Temperature
Sigma-Aldrich This compound60459399 atom % 13C≥98% (HPLC)Powder2-8°C
Shimadzu [13C8]-NifedipineC1689≥99% 13C≥95%Solid-20°C

Note: Product specifications and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

The Role of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for mass spectrometry-based quantification of nifedipine in biological matrices. As a stable isotope-labeled analog, it shares identical physicochemical properties with the unlabeled drug. This ensures that it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects as the analyte of interest. The use of this compound allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly accurate and precise measurement of nifedipine concentrations.

Experimental Protocol: A General Framework for LC-MS/MS Analysis

While a specific, publicly available, validated bioanalytical method explicitly detailing the use of this compound as an internal standard could not be identified, a general experimental protocol for the analysis of nifedipine in plasma can be adapted. The following methodology is a composite based on established LC-MS/MS assays for nifedipine, modified to incorporate this compound.

Preparation of Stock and Working Solutions
  • Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of nifedipine reference standard in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the nifedipine stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples at appropriate concentrations. Prepare a working solution of the this compound IS at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Nifedipine: Monitor the precursor to product ion transition (e.g., m/z 347.1 → 254.1).

      • This compound: Monitor the precursor to product ion transition (e.g., m/z 355.1 → 262.1).

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Data Analysis
  • Integrate the peak areas for both nifedipine and this compound.

  • Calculate the peak area ratio (nifedipine peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key stages of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Figure 1. A generalized workflow for the quantification of nifedipine in plasma using this compound.

logical_relationship nifedipine Nifedipine (Analyte) lc_ms_analysis LC-MS/MS Analysis nifedipine->lc_ms_analysis nifedipine_c13 This compound (Internal Standard) nifedipine_c13->lc_ms_analysis sample_prep Sample Preparation Variability (e.g., extraction loss, pipetting errors) sample_prep->nifedipine sample_prep->nifedipine_c13 matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->nifedipine matrix_effects->nifedipine_c13 raw_data Raw Peak Areas lc_ms_analysis->raw_data ratio Peak Area Ratio (Analyte/IS) raw_data->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Figure 2. The logical relationship illustrating how this compound corrects for analytical variability.

Signaling Pathway Context: Nifedipine's Mechanism of Action

Nifedipine is a dihydropyridine calcium channel blocker. Its therapeutic effects are primarily mediated by its interaction with L-type calcium channels in vascular smooth muscle cells. The following diagram illustrates this signaling pathway.

signaling_pathway depolarization Membrane Depolarization l_type_channel L-type Calcium Channel depolarization->l_type_channel ca_influx Ca2+ Influx l_type_channel->ca_influx calmodulin Calmodulin ca_influx->calmodulin mlck_activation MLCK Activation calmodulin->mlck_activation myosin_phosphorylation Myosin Light Chain Phosphorylation mlck_activation->myosin_phosphorylation vasoconstriction Vasoconstriction myosin_phosphorylation->vasoconstriction nifedipine Nifedipine nifedipine->l_type_channel blocks

Figure 3. The signaling pathway of nifedipine's action on L-type calcium channels.

This technical guide provides a foundational understanding of the commercial landscape and analytical application of this compound. Researchers are encouraged to use this information as a starting point for the development and validation of their specific bioanalytical assays.

An In-depth Technical Guide to the Pharmacokinetic Profile of Nifedipine in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the pharmacokinetic profile of nifedipine in various preclinical models. While specific data for Nifedipine-13C8 is not extensively available in published literature, this isotopically labeled version serves as a critical internal standard for quantitative bioanalysis in the described studies. The principles and data presented herein for nifedipine are directly applicable to studies employing this compound for precise quantification.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. A thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for drug development and establishing bioequivalence. Preclinical studies in various animal models are fundamental to elucidating these parameters. This guide summarizes key pharmacokinetic data and experimental methodologies from studies conducted in rats and dogs, common preclinical species for cardiovascular drug development.

Analytical Methodologies

The quantification of nifedipine in biological matrices, such as plasma, is predominantly achieved through highly sensitive and specific analytical techniques. These methods are essential for accurately determining the drug's concentration over time to construct pharmacokinetic profiles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high selectivity and sensitivity.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.[1]

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used to separate nifedipine from other plasma components. A C18 column is frequently employed with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer.[2][3]

  • Mass Spectrometric Detection: Detection is often performed using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source coupled with a tandem mass spectrometer.[3][4] This allows for precise quantification, even at low concentrations.

High-Performance Liquid Chromatography (HPLC) with UV Detection: While less sensitive than LC-MS/MS, HPLC with UV detection is also a viable method for nifedipine quantification.

  • Extraction: Similar extraction techniques as for LC-MS/MS are used, such as diethyl ether extraction.

  • Separation: A C18 column is typically used for chromatographic separation.

  • Detection: Nifedipine is detected using a UV detector at its maximum absorbance wavelength.

Pharmacokinetic Profile in Preclinical Models

The pharmacokinetic parameters of nifedipine can vary significantly depending on the animal model, the formulation administered, and the route of administration.

Canine Models (Beagle Dogs)

Oral administration of nifedipine in Beagle dogs has been investigated to assess bioavailability and pharmacokinetic parameters of various formulations.

Experimental Protocol:

  • Animal Model: Beagle dogs are commonly used.

  • Dosing: Single oral doses of nifedipine are administered, often in a crossover design to compare different formulations. For intravenous administration, a lower dose is typically used to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is then separated and stored for analysis.

  • Data Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis.

Table 1: Pharmacokinetic Parameters of Nifedipine in Beagle Dogs (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)T½ (hr)Reference
m-Nifedipine (low dose)1.15220 (µg/L)--2.45
m-Nifedipine (medium dose)3.45636 (µg/L)--2.03
m-Nifedipine (high dose)10.3769 (µg/L)--2.40
Extended-Release Tablet30 mg (total dose)26.95 ± 7.8212.33 ± 3.44728.96 ± 328.87 (AUC0-96)-
Reference Tablet30 mg (total dose)27.20 ± 6.9911.50 ± 3.33702.48 ± 404.48 (AUC0-96)-

Key Findings in Canine Models:

  • The oral bioavailability of m-nifedipine in Beagle dogs is reported to be very low.

  • Extended-release formulations exhibit a prolonged Tmax and sustained plasma concentrations compared to immediate-release forms.

Rodent Models (Rats)

Rat models are frequently used to investigate the metabolism and first-pass effect of nifedipine.

Experimental Protocol:

  • Animal Model: Spontaneously hypertensive rats (SHRs) and Wistar rats are often used to study the influence of disease states on pharmacokinetics. Sprague-Dawley rats are also common.

  • Dosing: Nifedipine is administered via various routes, including oral (p.o.), intravenous (i.v.), intracolonic (i.c.), and intraperitoneal (i.p.), to assess absorption and first-pass metabolism.

  • Sample Collection: Blood samples are collected serially to determine the plasma concentration-time profile.

  • Data Analysis: Pharmacokinetic parameters are calculated to understand the drug's disposition.

Table 2: Pharmacokinetic Parameters of Nifedipine in Rats

StrainRouteDose (mg/kg)Bioavailability (%)Key FindingsReference
Sprague-Dawleyp.o.661Substantial first-pass elimination in the small intestine.
Sprague-Dawleyi.p.690-
Sprague-Dawleyi.c.6100-
Wistar vs. SHROral-18.62% lower in SHRsGut microbiota affects nifedipine pharmacokinetics.

Key Findings in Rodent Models:

  • Nifedipine undergoes significant first-pass metabolism in the liver and the small intestine in rats.

  • The gut microbiota can influence the bioavailability of nifedipine, as demonstrated by differences between Wistar rats and SHRs.

  • Nifedipine is primarily metabolized by CYP3A enzymes in rats.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

G A Animal Acclimatization (e.g., Beagle Dogs, Rats) B Fasting Period (Overnight) A->B C Drug Administration (Oral or Intravenous) B->C D Serial Blood Sampling (Predetermined Time Points) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F H Sample Analysis (Quantification of Nifedipine) F->H G Bioanalytical Method Validation (LC-MS/MS or HPLC) G->H I Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) H->I J Data Interpretation & Reporting I->J

Caption: Workflow of a typical preclinical pharmacokinetic study.

Nifedipine Metabolism Pathway

G Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Primary Metabolite) Nifedipine->Dehydronifedipine CYP3A4/CYP3A1 (Oxidation) Metabolite2 Carboxylic Acid Metabolite Dehydronifedipine->Metabolite2 Hydrolysis Metabolite3 Lactone Metabolite Dehydronifedipine->Metabolite3 Further Metabolism Excretion Excretion (Urine and Feces) Metabolite2->Excretion Metabolite3->Excretion

Caption: Simplified metabolic pathway of nifedipine.

Conclusion

Preclinical pharmacokinetic studies in animal models such as dogs and rats are indispensable for characterizing the ADME properties of nifedipine. These studies reveal significant first-pass metabolism, which influences its oral bioavailability. The use of isotopically labeled this compound as an internal standard is crucial for the accurate quantification required for these assessments. The data gathered from these preclinical models provide a foundation for understanding the drug's behavior in humans and for the development of novel formulations with improved pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols for Nifedipine-13C8 in In-Vitro Drug Metabolism and CYP3A4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Nifedipine-13C8 in in-vitro drug metabolism studies and Cytochrome P450 3A4 (CYP3A4) inhibition assays. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices by correcting for variability in sample preparation and instrument response.

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is primarily metabolized in the liver by the CYP3A4 enzyme to its inactive pyridine analog, dehydronifedipine.[1] Due to its significant metabolism by CYP3A4, nifedipine is a widely used probe substrate for in-vitro assessment of the metabolic activity and inhibition of this key drug-metabolizing enzyme.[2] The use of stable isotope-labeled this compound as an internal standard enhances the accuracy and precision of LC-MS/MS-based quantification of nifedipine metabolism.

In-Vitro Nifedipine Metabolism Assay

This protocol outlines the procedure for determining the rate of nifedipine metabolism in human liver microsomes. This compound is used as an internal standard for the accurate quantification of the formation of dehydronifedipine.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) pre_incubation Pre-incubate Microsomes and Nifedipine prep_reagents->pre_incubation prep_nifedipine Prepare Nifedipine Working Solution prep_nifedipine->pre_incubation prep_is Prepare this compound Internal Standard start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate Reaction (e.g., Acetonitrile) incubation->stop_reaction add_is Add this compound Internal Standard stop_reaction->add_is centrifuge Centrifuge to Pellet Protein add_is->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for the in-vitro nifedipine metabolism assay.

Materials and Reagents
  • Nifedipine

  • This compound

  • Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic Acid

Protocol
  • Preparation of Reagents:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of Nifedipine in methanol (e.g., 10 mM).

    • Prepare a stock solution of this compound in methanol (e.g., 1 mM).

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Potassium Phosphate Buffer (to a final volume of 200 µL)

      • Human Liver Microsomes (final concentration of 0.2-0.5 mg/mL)

      • Nifedipine working solution (final concentration of 1-50 µM, keeping the final methanol concentration below 1%)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 10, 20, 30 minutes). Linearity of metabolite formation over time should be established.

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (e.g., 400 µL).

  • Sample Processing and Analysis:

    • Add the this compound internal standard to each sample to a final concentration of e.g., 100 nM.

    • Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

    • Analyze the samples for the formation of dehydronifedipine.

LC-MS/MS Analysis
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Gradient A suitable gradient to separate Nifedipine and Dehydronifedipine
Flow Rate 0.4 - 0.6 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Nifedipine: m/z 347.1 → 315.1Dehydronifedipine: m/z 345.1 → 284.1This compound: (adjust for mass shift)

Note: The exact MRM transition for this compound will depend on the position and number of 13C labels.

CYP3A4 Inhibition Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4-mediated nifedipine metabolism.

Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare Serial Dilutions of Test Inhibitor pre_incubation Pre-incubate Microsomes and Inhibitor prep_inhibitor->pre_incubation prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes, Nifedipine) prep_reagents->pre_incubation add_nifedipine Add Nifedipine pre_incubation->add_nifedipine start_reaction Initiate Reaction with NADPH add_nifedipine->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction add_is Add this compound Internal Standard stop_reaction->add_is centrifuge Centrifuge add_is->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calc_ic50 Calculate IC50 lcms->calc_ic50

Caption: Workflow for the CYP3A4 IC50 determination assay.

Materials and Reagents
  • Same as the metabolism assay, plus:

  • Test Inhibitor Compound

  • Known CYP3A4 Inhibitor (e.g., Ketoconazole) as a positive control

Protocol
  • Preparation:

    • Prepare a series of dilutions of the test inhibitor and the positive control (e.g., Ketoconazole) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).

    • Prepare reagents as described in the metabolism assay protocol.

  • Incubation:

    • In separate tubes for each inhibitor concentration, add:

      • Potassium Phosphate Buffer

      • Human Liver Microsomes

      • Test inhibitor dilution (or vehicle for control)

    • Pre-incubate at 37°C for 5 minutes.

    • Add Nifedipine working solution (at a concentration near its Km for CYP3A4, typically in the low µM range).

    • Initiate the reaction with the NADPH regenerating system.

    • Incubate for a time within the linear range of metabolite formation.

    • Terminate the reaction with ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as in the metabolism assay, using this compound as the internal standard.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Quantitative Data Summary

The following table summarizes reported IC50 values for known CYP3A4 inhibitors using nifedipine as the substrate. These values can serve as a reference for positive controls in inhibition assays.

InhibitorIC50 (µM)Reference
Ketoconazole0.03 - 0.1[2]
Itraconazole0.1 - 0.5
Ritonavir0.02 - 0.1
Verapamil5 - 10
Diltiazem10 - 20
Erythromycin20 - 50
Noscapine25.7 ± 5.4[3]

Note: IC50 values can vary depending on the experimental conditions (e.g., microsomal protein concentration, substrate concentration, incubation time).

Nifedipine Metabolic Pathway

Nifedipine is primarily metabolized by CYP3A4 through the oxidation of its dihydropyridine ring to form the inactive pyridine analog, dehydronifedipine.

Nifedipine Nifedipine CYP3A4 CYP3A4 Nifedipine->CYP3A4 Substrate Dehydronifedipine Dehydronifedipine (inactive metabolite) CYP3A4->Dehydronifedipine Oxidation Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibition

Caption: Metabolic pathway of Nifedipine via CYP3A4.

These protocols and application notes provide a comprehensive guide for the use of this compound in in-vitro drug metabolism and CYP3A4 inhibition studies. The incorporation of a stable isotope-labeled internal standard is essential for generating high-quality, reliable data for drug development and regulatory submissions.

References

Application of Nifedipine-13C8 in Clinical Pharmacology Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris. The use of stable isotope-labeled compounds, such as Nifedipine-13C8, is a powerful tool in clinical pharmacology studies. This approach allows for the accurate determination of pharmacokinetic parameters, bioavailability, and metabolic pathways by differentiating the administered drug from endogenous compounds and enabling the simultaneous administration of different formulations or routes. These application notes provide a comprehensive overview of the use of this compound in clinical pharmacology, including detailed experimental protocols and data presentation.

Stable isotope-labeled nifedipine is utilized to assess absolute and relative bioavailability, as well as to correct for pharmacokinetic variations in clinical studies.[1] Nifedipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and undergoes extensive first-pass metabolism.[2][3][4] Its bioavailability is approximately 56% to 77% after oral administration.[1] The major metabolites are inactive and include 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid.

Data Presentation

The following tables summarize representative pharmacokinetic data that could be obtained from a clinical study utilizing this compound.

Table 1: Representative Pharmacokinetic Parameters of Nifedipine following Oral and Intravenous Administration of Nifedipine and this compound

ParameterOral Nifedipine (10 mg)Intravenous this compound (1 mg)
Cmax (ng/mL) 134.1 ± 17.7N/A
Tmax (h) 0.5 ± 0.1N/A
AUC₀-∞ (ng·h/mL) 304 ± 3474 ± 18
t½ (h) 3.4 (range 2.5-4.9)1.77 ± 0.25
CL (L/h) N/A0.62 ± 0.09 L/kg/hr
Vd (L/kg) N/A0.25 - 0.29 (central compartment)
Absolute Bioavailability (%) 45 ± 8N/A

Note: Data presented are representative values compiled from studies on unlabeled nifedipine and are for illustrative purposes for a study involving this compound. Actual results may vary.

Experimental Protocols

Clinical Study Protocol: Bioavailability and Pharmacokinetics of Oral Nifedipine using Intravenous this compound

This protocol outlines a typical clinical study design to determine the absolute bioavailability and pharmacokinetics of an oral nifedipine formulation using a co-administered intravenous dose of this compound.

1.1. Study Design:

  • A single-center, open-label, two-period, crossover study.

  • Healthy male and female volunteers (n=12).

  • Fasting conditions (overnight fast of at least 10 hours).

1.2. Dosing:

  • Period 1: Subjects receive a single oral dose of 10 mg nifedipine.

  • Period 2 (after a washout period of 7 days): Subjects receive a single oral dose of 10 mg nifedipine and a simultaneous intravenous infusion of 1 mg this compound over 15 minutes.

1.3. Blood Sampling:

  • Venous blood samples (5 mL) are collected into tubes containing K2EDTA at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma is separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

1.4. Bioanalytical Method:

  • Plasma concentrations of nifedipine and this compound are determined using a validated LC-MS/MS method.

1.5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental analysis.

  • Absolute bioavailability (F) is calculated as: F = (AUCoral / AUCiv) × (Doseiv / Doseoral).

Bioanalytical Protocol: Quantification of Nifedipine and this compound in Human Plasma by LC-MS/MS

This protocol details the analytical method for the simultaneous quantification of nifedipine and its stable isotope-labeled internal standard, this compound, in human plasma.

2.1. Materials and Reagents:

  • Nifedipine and this compound reference standards.

  • Amlodipine (or other suitable internal standard).

  • HPLC-grade methanol, acetonitrile, and water.

  • Formic acid and ammonium acetate.

  • Human plasma (blank).

2.2. Sample Preparation (Solid Phase Extraction):

  • To 0.5 mL of plasma, add 50 µL of the internal standard working solution (Amlodipine).

  • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

  • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under nitrogen for 1 minute.

  • Elute the analytes with 0.5 mL of the mobile phase.

  • Inject 10 µL of the eluate into the LC-MS/MS system.

2.3. LC-MS/MS Conditions:

  • LC System: Shimadzu or equivalent.

  • Column: Purosphere C18 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: 80:20 (v/v) mixture of 2 mM ammonium acetate (pH adjusted to 3 with formic acid) and acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Nifedipine: m/z 347.1 → 315.1

    • This compound: m/z 355.1 → 323.1 (predicted)

    • Amlodipine (IS): m/z 409.2 → 237.8

2.4. Method Validation:

  • The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Nifedipine Metabolism Pathway

The primary metabolic pathway of nifedipine involves the oxidation of the dihydropyridine ring to the corresponding pyridine analog, primarily mediated by the CYP3A4 enzyme.

Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine Nifedipine->Dehydronifedipine Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Dehydronifedipine->Carboxylic_Acid_Metabolite Hydrolysis Hydroxymethyl_Metabolite Hydroxymethyl Metabolite Carboxylic_Acid_Metabolite->Hydroxymethyl_Metabolite

Caption: Metabolic pathway of Nifedipine.

Experimental Workflow for a this compound Clinical Study

The following diagram illustrates the key steps in a clinical pharmacology study utilizing this compound.

cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Subject_Recruitment Subject Recruitment and Screening Dosing Oral Nifedipine & IV this compound Dosing Subject_Recruitment->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Analysis Data_Acquisition->PK_Analysis Bioavailability_Calculation Bioavailability Calculation PK_Analysis->Bioavailability_Calculation Statistical_Analysis Statistical Analysis and Reporting Bioavailability_Calculation->Statistical_Analysis

References

Application Note: High-Throughput Screening for CYP3A4 Inhibitors Using Nifedipine-13C8 and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifedipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of angina and hypertension.[1] Its therapeutic action is primarily mediated by blocking L-type calcium channels in vascular smooth muscle and myocardial cells, leading to vasodilation.[2] Nifedipine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4] Co-administration of drugs that inhibit CYP3A4 can significantly increase nifedipine's plasma concentration, potentially leading to adverse effects.[4] Therefore, it is crucial during drug development to identify compounds that may act as inhibitors of CYP3A4.

This application note describes a robust and high-throughput screening (HTS) assay for identifying potential inhibitors of CYP3A4 using Nifedipine as a probe substrate and its stable isotope-labeled counterpart, Nifedipine-13C8, as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, correcting for variability during sample preparation and analysis. This HTS assay provides a reliable and efficient method for screening large compound libraries for potential drug-drug interactions involving the CYP3A4 pathway.

Signaling Pathway of Nifedipine

Nifedipine's primary mechanism of action involves the blockade of L-type calcium channels, which are crucial for the contraction of smooth and cardiac muscle. By inhibiting the influx of calcium ions into these cells, nifedipine leads to vasodilation of peripheral and coronary arteries. This reduces systemic vascular resistance, lowers blood pressure, and increases oxygen supply to the heart.

Nifedipine_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Vasodilation Vasodilation L_type_channel->Vasodilation Leads to Contraction Muscle Contraction Ca_int->Contraction Nifedipine Nifedipine Nifedipine->L_type_channel Inhibition

Nifedipine's mechanism of action.

Experimental Protocols

High-Throughput Screening Workflow for CYP3A4 Inhibition

The HTS workflow is designed for efficiency and automation, enabling the rapid screening of large compound libraries. The process involves incubation of the test compounds with human liver microsomes (as a source of CYP3A4), Nifedipine as the substrate, and an NADPH regenerating system to initiate the metabolic reaction. The reaction is then quenched, and this compound is added as an internal standard prior to analysis by LC-MS/MS.

HTS_Workflow cluster_PlatePrep Assay Plate Preparation cluster_Reaction Enzymatic Reaction cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Compound_Addition Dispense Test Compounds (in DMSO) Microsome_Addition Add Human Liver Microsomes and Nifedipine Compound_Addition->Microsome_Addition Preincubation Pre-incubate at 37°C Microsome_Addition->Preincubation NADPH_Addition Add NADPH Regenerating System (Initiate Reaction) Preincubation->NADPH_Addition Incubation Incubate at 37°C NADPH_Addition->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench IS_Addition Add Internal Standard (this compound) Quench->IS_Addition Centrifugation Centrifuge to Pellet Protein IS_Addition->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LCMS LC-MS/MS Analysis Supernatant_Transfer->LCMS Data_Analysis Data Analysis (Calculate % Inhibition and IC50) LCMS->Data_Analysis

HTS workflow for CYP3A4 inhibition.
Detailed HTS Protocol

1. Reagent Preparation:

  • Nifedipine Stock Solution (10 mM): Dissolve Nifedipine in DMSO.

  • This compound Internal Standard Stock Solution (1 mM): Dissolve this compound in DMSO.

  • Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in 384-well plates.

  • Human Liver Microsomes (HLM): Dilute to a final concentration of 0.2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, and 0.4 U/mL glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer.

2. Assay Procedure (384-well plate format):

  • Using an automated liquid handler, dispense 100 nL of test compound solution from the compound plates into the assay plates.

  • Add 20 µL of the HLM and Nifedipine solution (final Nifedipine concentration of 5 µM) to each well.

  • Pre-incubate the plates at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system to each well.

  • Incubate the plates at 37°C for 15 minutes.

  • Stop the reaction by adding 80 µL of ice-cold acetonitrile containing the this compound internal standard (final concentration 100 nM).

  • Seal and centrifuge the plates at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Transfer 50 µL of the supernatant to a new 384-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-throughput compatible HPLC or UHPLC system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A rapid gradient from 5% to 95% Mobile Phase B over 1.5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Nifedipine: Q1 347.1 -> Q3 315.1

    • This compound: Q1 355.1 -> Q3 323.1

4. Data Analysis:

  • Calculate the peak area ratio of Nifedipine to this compound for each well.

  • Determine the percent inhibition for each test compound concentration relative to the vehicle control (DMSO) wells.

  • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Results

The following tables present hypothetical data from a screen of known CYP3A4 inhibitors and a set of proprietary test compounds.

Table 1: LC-MS/MS Parameters

ParameterValue
Ionization ModePositive ESI
Nifedipine MRM Transition347.1 -> 315.1
This compound MRM Transition355.1 -> 323.1
Collision Energy15 eV
Dwell Time50 ms

Table 2: HTS Assay Performance

ParameterValue
Substrate (Nifedipine) Concentration5 µM
HLM Concentration0.1 mg/mL
Incubation Time15 min
Z'-factor> 0.7

Table 3: IC50 Values for Known CYP3A4 Inhibitors

CompoundIC50 (µM)
Ketoconazole0.05
Itraconazole0.12
Ritonavir0.02
Verapamil2.5
Diltiazem15.8

Table 4: Hypothetical Screening Results for Test Compounds

Compound ID% Inhibition at 10 µMIC50 (µM)
TestCmpd-00195.20.8
TestCmpd-00212.5> 50
TestCmpd-00388.72.1
TestCmpd-00445.318.5
TestCmpd-00599.10.25

Conclusion

The described high-throughput screening assay utilizing this compound as an internal standard provides a sensitive, specific, and reliable method for the identification of CYP3A4 inhibitors. The use of a stable isotope-labeled internal standard ensures high accuracy and precision in quantification, which is essential for making informed decisions in drug discovery and development. This automated and miniaturized assay format is well-suited for screening large compound libraries to flag potential drug-drug interactions early in the development pipeline, thereby reducing the risk of clinical failures.

References

Application Note: Quantification of Nifedipine in Biological Matrices using Nifedipine-¹³C₈ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina.[1] Accurate quantification of nifedipine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the sensitive and selective quantification of nifedipine in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nifedipine-¹³C₈ as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it corrects for matrix effects and variability in sample processing and instrument response.

Principle

The method involves the extraction of nifedipine and the internal standard, Nifedipine-¹³C₈, from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Materials and Reagents

  • Nifedipine analytical standard

  • Nifedipine-¹³C₈ (Internal Standard)

  • HPLC or LC-MS grade methanol, acetonitrile, water

  • Formic acid, ammonium acetate

  • Solvents for liquid-liquid extraction (e.g., diethyl ether, n-hexane, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Blank biological matrix (e.g., human plasma, urine)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh the nifedipine and Nifedipine-¹³C₈ standards and dissolve them in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions: Prepare serial dilutions of the nifedipine stock solution in a methanol/water (50:50, v/v) mixture to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Nifedipine-¹³C₈ stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation

Choose one of the following extraction methods based on matrix complexity and desired recovery:

Method A: Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma/serum sample, add 20 µL of the Nifedipine-¹³C₈ working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[2]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and inject a portion into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (for Plasma/Serum/Urine)

  • To 500 µL of the sample, add 50 µL of the Nifedipine-¹³C₈ working solution.

  • Add an appropriate extraction solvent (e.g., 1 mL of n-hexane-diethyl ether, 1:3, v/v).[3]

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method C: Solid-Phase Extraction (SPE) (for Plasma/Serum)

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.[1]

  • To 500 µL of plasma, add 50 µL of the Nifedipine-¹³C₈ working solution.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge.

  • Elute nifedipine and Nifedipine-¹³C₈ with 1 mL of methanol or mobile phase.[1]

  • Inject the eluate into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30-40°C.

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nifedipine: 347.1 > 315.1

    • Nifedipine-¹³C₈ (Internal Standard): 355.1 > 323.1 (Predicted)

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity for both analyte and internal standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for nifedipine quantification in human plasma from various published methods. These serve as a reference for expected performance.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Human Plasma4.01 - 297.034.01
Human Plasma1 - 1301.01
Human Plasma0.104 - 52.00.104
Human Plasma1 - 1001
Caco-2 Monolayers1 - 1001

Table 2: Accuracy and Precision (Intra- and Inter-Day)

Biological MatrixConcentration (ng/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (%)Reference
Human PlasmaLQC, MQC, HQC4.47 - 8.867.29 - 11.4391.65 - 99.93
Human PlasmaLQC, MQC, HQC< 15%< 15%-4.0 to 6.2
Caco-2 MonolayersLQC, MQC, HQC0.331 - 0.6190.332 - 0.61598.80 - 101.71

Table 3: Recovery

Biological MatrixExtraction MethodRecovery (%)Reference
Human PlasmaProtein Precipitation104.1 - 108.7
Human PlasmaSolid-Phase Extraction> 93.9

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of nifedipine in biological samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Nifedipine-¹³C₈ (IS) Sample->Spike Extract Extraction (Protein Precipitation, LLE, or SPE) Spike->Extract Evap Evaporation & Reconstitution (for LLE/SPE) Extract->Evap LC LC Separation (C18 Column) Extract->LC Evap->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: General workflow for Nifedipine quantification.

This application note is for research purposes only and should be adapted and validated by the end-user for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of Nifedipine-13C8 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address low signal intensity issues encountered during the mass spectrometry analysis of Nifedipine-13C8.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low signal intensity of this compound?

Low signal intensity for this compound, a stable isotope-labeled internal standard, can stem from several factors. The most common culprits include matrix effects (particularly ion suppression) from complex biological samples, suboptimal instrument settings, issues with the liquid chromatography method, and degradation of the standard itself.[1][2][3]

Q2: How can I definitively determine if matrix effects are suppressing my signal?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[3][4] A post-extraction spike analysis is the standard method to diagnose this issue. This involves comparing the signal response of this compound in a clean solvent against its response when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample confirms ion suppression.

Q3: What are the generally recommended starting conditions for this compound analysis by LC-MS/MS?

Nifedipine is most commonly analyzed using an electrospray ionization (ESI) source in positive ion mode. The mobile phase often consists of acetonitrile and water with an acidic modifier like 0.1% formic acid or a buffer such as ammonium acetate to promote protonation and achieve good chromatographic peak shape. A reversed-phase C18 column is typically effective for separation.

Q4: Could the stability of my this compound standard be the cause of the low signal?

Yes, stability is a critical factor. Nifedipine is known to be sensitive to light and can degrade if not stored and handled properly. It has also been noted that nifedipine is not stable at low pH. Improper storage, repeated freeze-thaw cycles, or the use of aged solutions can lead to a lower effective concentration of the standard, resulting in a weaker signal.

Q5: My signal is present but inconsistent across a batch. What should I investigate?

Inconsistent signal or "drifting" often points to instrumental issues. Potential causes include a dirty ion source, unstable spray in the ESI source, leaks in the LC or gas lines, or detector fatigue. Regular instrument maintenance, including cleaning the ion source and checking for leaks, is crucial for maintaining stable performance.

Systematic Troubleshooting Guides

Guide 1: Initial Instrument and System Checks

Question: I have a low this compound signal. What are the first things I should check?

Answer: Before altering the method, perform these fundamental checks:

  • Review Instrument Tune and Calibration: Ensure the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's guidelines. An incorrect calibration can lead to poor signal intensity and mass accuracy errors.

  • Inspect the Ion Source: A contaminated ion source is a frequent cause of poor signal. Check for visible residue on the capillary, skimmer, and other source components. If dirty, follow the manufacturer's protocol for cleaning.

  • Verify Solvent and Gas Lines: Ensure there is an adequate supply of high-purity solvents and collision gas. Check for any leaks in the system, as this can affect spray stability and instrument pressure.

  • Check Basic LC Parameters: Confirm that the LC flow rate and pressure are stable and within the expected range for your method. An irregular pressure may indicate a clog or leak.

Guide 2: Diagnosing and Mitigating Matrix Effects

Question: How do I perform a post-extraction spike experiment and what do the results mean?

Answer: This experiment is essential for quantifying the impact of the sample matrix on your internal standard's signal.

Experimental Protocol: Post-Extraction Spike Analysis

Objective: To determine if ion suppression or enhancement from the sample matrix is affecting the this compound signal.

Methodology:

  • Prepare Set A (Neat Solution): Spike the this compound internal standard at your typical working concentration into a clean solvent (e.g., the initial mobile phase composition).

  • Prepare Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., human plasma that does not contain Nifedipine) and perform your full sample extraction procedure.

  • In the final step, spike the this compound internal standard into this extracted blank matrix at the exact same concentration as in Set A.

  • Analysis: Inject and analyze both sets of samples using your established LC-MS/MS method.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

Data Interpretation:

The results from this analysis will guide your next steps.

Matrix Factor (MF) Result Interpretation Recommended Action
MF is significantly < 1Ion Suppression is OccurringImprove sample cleanup, modify chromatography to separate this compound from the interfering region, or dilute the sample.
MF is significantly > 1Ion Enhancement is OccurringWhile less common, this indicates a problem. Actions are similar to suppression; focus on improving sample cleanup and chromatographic separation.
MF is close to 1Minimal Matrix EffectThe matrix is not the primary cause of the low signal. Focus on instrument optimization or standard integrity.

Table 1: Interpretation of Matrix Factor results from a post-extraction spike experiment.

Guide 3: Optimizing Mass Spectrometer and LC Parameters

Question: If matrix effects are not the issue, how can I optimize my method to boost the signal?

Answer: Systematic optimization of your LC and MS parameters is key. Nifedipine has been successfully analyzed using various validated LC-MS/MS methods.

Experimental Protocol: Example LC-MS/MS Method for Nifedipine

Objective: To provide a robust starting point for method development and optimization.

Methodology:

  • Liquid Chromatography:

    • Column: Intersil ODS C18 (4.6 × 50 mm, 3.5 μm) or equivalent.

    • Mobile Phase: A gradient using Acetonitrile and water with 0.1% formic acid or 2-10 mM ammonium acetate is common. For example, a gradient starting with 15% acetonitrile and ramping up to 90%.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10-30 μL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transition: For Nifedipine, a common transition is m/z 347.1 → 315.1. For this compound, the precursor ion would be m/z 355.1. The product ion would likely be the same or shifted depending on the location of the labels, but fragmentation of the core structure should be similar.

    • Optimization: Systematically optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure to maximize the signal for the this compound transition.

Quantitative Data Summary:

The following table summarizes typical parameters that can be optimized for Nifedipine analysis.

Parameter Typical Range/Value Potential Impact on Signal Reference
LC Parameters
Mobile Phase Additive0.1% Formic Acid or 2-10 mM Ammonium AcetatePromotes protonation ([M+H]+) for enhanced signal in positive ESI mode.
Column TypeC18 (various dimensions)Affects peak shape and separation from matrix components.
MS Parameters (ESI+)
Capillary Voltage~3-4 kVOptimizes the electric field for efficient ion formation.
Source Temperature~120-150 °CAffects desolvation efficiency.
Desolvation/Drying Gas Temp.~350-600 °CCritical for removing solvent from droplets to release ions.
Nebulizer Pressure/Gas Flow2-60 psiAffects droplet size and spray stability.
Cone/Fragmentor VoltageVaries by instrumentAffects ion transmission and in-source fragmentation.

Table 2: Key LC-MS/MS parameters for optimization of this compound signal.

Visual Guides

The following diagrams illustrate key troubleshooting and experimental workflows.

start Low Signal Intensity for this compound Detected check_instrument Step 1: Perform Initial Checks (Tune, Calibration, Source Cleanliness) start->check_instrument decision1 Signal Restored? check_instrument->decision1 matrix_test Step 2: Perform Post-Extraction Spike Experiment decision1->matrix_test No end_good Problem Resolved decision1->end_good  Yes decision2 Ion Suppression Observed? matrix_test->decision2 mitigate_matrix Improve Sample Cleanup & Optimize Chromatography decision2->mitigate_matrix Yes optimize_ms Step 3: Optimize MS & LC Parameters (Source, Mobile Phase) decision2->optimize_ms No decision3 Signal Improved? mitigate_matrix->decision3 optimize_ms->decision3 check_standard Step 4: Check Standard Integrity (Age, Storage, Preparation) decision3->check_standard No decision3->end_good  Yes end_bad Consult Instrument Specialist check_standard->end_bad

Caption: A step-by-step workflow for troubleshooting low signal intensity.

start Begin Matrix Effect Assessment set_a Prepare Set A: Spike IS into Clean Solvent start->set_a set_b Prepare Set B: Spike IS into Extracted Blank Matrix start->set_b analyze Analyze Both Sets by LC-MS/MS set_a->analyze set_b->analyze compare Compare Peak Areas (Area B vs. Area A) analyze->compare result Calculate Matrix Factor (MF) compare->result conclusion Interpret Result: Suppression (MF < 1) Enhancement (MF > 1) Minimal Effect (MF ≈ 1) result->conclusion

Caption: Workflow for the post-extraction spike experiment to assess matrix effects.

References

Technical Support Center: Nifedipine-13C8 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Nifedipine-13C8 using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Nifedipine and this compound in positive ion mode ESI-MS/MS?

A1: For Nifedipine, the protonated molecule [M+H]⁺ is the primary precursor ion. Given its molecular weight of 346.34 g/mol , the precursor ion is observed at an m/z of approximately 347.1. A common product ion results from the loss of a methoxy group (CH₃O), leading to a fragment at m/z 315.1.[1]

For this compound, which has eight ¹³C atoms, the mass will increase by 8 Da compared to the unlabeled compound. Therefore, you should expect:

  • Precursor Ion [M+8+H]⁺: m/z ~355.1

  • Product Ion: The fragmentation pattern is expected to be similar. If the methoxy group does not contain a ¹³C label, the neutral loss will be the same, resulting in a product ion at m/z ~323.1.

It is crucial to confirm these masses by direct infusion of a standard solution of this compound into the mass spectrometer.

Q2: What is a suitable internal standard for the quantification of Nifedipine?

A2: While various compounds like amlodipine, acetaminophen, and nitrendipine have been used as internal standards, the most accurate and reliable internal standard is a stable isotope-labeled version of the analyte itself, such as this compound.[1][2][3] This is because it co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to more precise and accurate quantification.

Q3: What are typical starting conditions for liquid chromatography for Nifedipine analysis?

A3: A common starting point for LC method development for Nifedipine is reverse-phase chromatography. Here is a typical setup:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile or methanol and an aqueous buffer. Common buffers include ammonium acetate or formic acid to promote protonation in positive ion mode.

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.

  • Column Temperature: Often maintained at or slightly above room temperature (e.g., 25-40 °C).

Q4: How can I optimize the collision energy (CE) and declustering potential (DP) for this compound?

A4: Optimization of CE and DP is critical for achieving maximum sensitivity. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing a parameter ramp. The general workflow is as follows:

  • Infuse a solution of this compound at a constant flow rate.

  • Select the precursor ion (m/z ~355.1) in the first quadrupole (Q1).

  • In the second quadrupole (Q2), which acts as the collision cell, ramp the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the expected product ion (m/z ~323.1) in the third quadrupole (Q3).

  • The CE that produces the highest intensity of the product ion is the optimal value.

  • Similarly, the declustering potential (or an equivalent parameter depending on the instrument manufacturer) can be ramped to find the value that gives the best signal intensity for the precursor ion.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound by LC-MS/MS.

ProblemPossible CauseSuggested Solution
No or Low Signal for this compound Incorrect mass spectrometer settings.Verify the precursor and product ion m/z values for this compound. Ensure the instrument is in the correct ionization mode (positive ESI).
Poor ionization efficiency.Check the mobile phase composition; the presence of an acid like formic acid can improve protonation. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).
Sample degradation.Nifedipine is light-sensitive. Protect samples from light during preparation and analysis.
Inefficient sample extraction.Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to ensure good recovery.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Incompatible injection solvent.Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Column degradation.Replace the analytical column. Use a guard column to extend column lifetime.
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components as per the manufacturer's recommendations.
Retention Time Shifts Inconsistent mobile phase preparation.Prepare mobile phases fresh and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column aging.The retention time may shift over the lifetime of a column. If shifts become significant, replace the column.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting matrix components interfering with ionization.Improve chromatographic separation to separate Nifedipine from interfering compounds. Enhance sample clean-up procedures.
The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of Nifedipine from plasma samples.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add the this compound internal standard. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute Nifedipine and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Optimization of Mass Spectrometer Parameters

This protocol outlines the steps for optimizing key mass spectrometer parameters for this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Tune Ion Source Parameters: Adjust the electrospray voltage, nebulizer gas, drying gas flow, and source temperature to maximize the signal of the this compound precursor ion (m/z ~355.1).

  • Optimize Declustering Potential (DP): While monitoring the precursor ion, ramp the DP over a relevant range to find the voltage that yields the highest and most stable signal.

  • Identify Product Ions: Perform a product ion scan of the precursor ion (m/z ~355.1) to identify the major fragment ions.

  • Optimize Collision Energy (CE): For the desired product ion (e.g., m/z ~323.1), perform a collision energy optimization by ramping the CE and monitoring the product ion intensity. The CE that provides the highest intensity should be used for the MRM method.

Quantitative Data Summary

The following tables summarize typical parameters for Nifedipine analysis, from which starting points for this compound method development can be derived.

Table 1: Example LC-MS/MS Parameters for Nifedipine

ParameterValueReference
LC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 5mM Ammonium Acetate (60:40, v/v)
Flow Rate 0.6 mL/min
Ionization Mode Positive Electrospray Ionization (ESI)
MRM Transition m/z 347.1 -> 315.1

Table 2: Deduced Starting Parameters for this compound

ParameterDeduced Value
Precursor Ion (Q1) m/z 355.1
Product Ion (Q3) m/z 323.1
Collision Energy Requires optimization (start with values similar to Nifedipine)
Declustering Potential Requires optimization (start with values similar to Nifedipine)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporate & Reconstitute SPE->Evap LC LC Separation (C18) Evap->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the quantification of Nifedipine using this compound as an internal standard.

Troubleshooting_Logic decision decision Start Problem Observed Signal_Issue No or Low Signal? Start->Signal_Issue Peak_Shape_Issue Poor Peak Shape? Signal_Issue->Peak_Shape_Issue No Check_MS_Params Verify MS Parameters (m/z, Ion Mode) Signal_Issue->Check_MS_Params Yes RT_Shift_Issue Retention Time Shift? Peak_Shape_Issue->RT_Shift_Issue No Check_Column Check Column Health Peak_Shape_Issue->Check_Column Yes Check_Mobile_Phase Verify Mobile Phase Prep RT_Shift_Issue->Check_Mobile_Phase Yes Optimize_Source Optimize Ion Source Check_MS_Params->Optimize_Source Check_Solvent Check Injection Solvent Check_Column->Check_Solvent Check_Temp Check Column Temp Check_Mobile_Phase->Check_Temp

Caption: A logical troubleshooting flow for common LC-MS/MS issues encountered during this compound analysis.

References

Investigating and minimizing matrix effects on Nifedipine-13C8 ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the investigation and minimization of matrix effects on Nifedipine-13C8 ionization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the ionization of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Nifedipine and its stable isotope-labeled internal standard (SIL-IS), this compound, matrix components such as phospholipids, salts, and proteins in biological samples can interfere with the ionization process in the mass spectrometer source.[2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this automatically correct for matrix effects?

A2: Ideally, a SIL-IS like this compound co-elutes with the analyte (Nifedipine) and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification through the analyte/IS ratio.[4] However, this correction is not always perfect. Discrepancies can arise if there is even a slight chromatographic separation between Nifedipine and this compound, a phenomenon known as the "isotope effect". This can expose them to different matrix components, leading to differential matrix effects and compromising the accuracy of the results.

Q3: What are the most common causes of ion suppression for Nifedipine and this compound?

A3: The most common causes of ion suppression in the LC-MS/MS analysis of Nifedipine and its internal standard include:

  • Co-elution with Phospholipids: In biological matrices like plasma and serum, phospholipids are a major contributor to matrix effects.

  • High Concentrations of Salts: Salts from buffers or the biological matrix itself can reduce the efficiency of the electrospray ionization (ESI) process.

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to a high concentration of interfering substances in the final extract.

  • Suboptimal Chromatographic Conditions: Poor chromatographic resolution can lead to the co-elution of Nifedipine and this compound with highly abundant matrix components.

Q4: How can I determine if my assay is suffering from matrix effects?

A4: You can assess matrix effects through a post-extraction spike experiment. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in the peak areas indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify specific regions in the chromatogram where ion suppression or enhancement occurs.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Nifedipine and this compound that may be related to matrix effects.

Issue 1: Low signal intensity for both Nifedipine and this compound in matrix samples compared to neat solutions.

  • Possible Cause: Significant ion suppression is occurring.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Consider switching from protein precipitation (PPT) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Optimize Chromatography: Modify the chromatographic method to separate the analytes from the regions of ion suppression. This can be achieved by altering the mobile phase composition, gradient profile, or using a different column chemistry.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.

Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different lots of biological matrix.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect in Different Lots: Perform the post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.

    • Use a More Robust Internal Standard: While this compound is a good choice, ensure its purity and that it co-elutes perfectly with Nifedipine.

    • Refine the Sample Preparation Method: A more effective sample cleanup will minimize the variability introduced by different matrix lots.

Issue 3: The peak area ratio of Nifedipine to this compound is not consistent across the calibration curve.

  • Possible Cause: Differential matrix effects on the analyte and the internal standard.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure that Nifedipine and this compound are co-eluting. Even a small shift in retention time can lead to differential suppression.

    • Optimize MS Source Parameters: Adjust source parameters such as gas flows, temperature, and voltages to minimize in-source interactions that could contribute to differential ionization.

    • Investigate Potential for Crosstalk: Ensure that there is no interference between the MRM transitions of Nifedipine and this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

This protocol provides a method to quantitatively assess the extent of matrix effects.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Nifedipine and this compound analytical standards

  • Reconstitution solvent (e.g., mobile phase)

  • All necessary reagents and equipment for your established sample preparation method.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike known amounts of Nifedipine and this compound into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established procedure. Spike the same amounts of Nifedipine and this compound as in Set A into the final, extracted matrix just before analysis.

    • Set C (Pre-Extraction Spike): Spike the same amounts of Nifedipine and this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is primarily for recovery assessment but can be used for comparison).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF): MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol describes a common LLE method for extracting Nifedipine from human plasma.

Materials:

  • Human plasma sample

  • This compound internal standard working solution

  • Ethyl acetate (extraction solvent)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 500 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.

  • Add 3.5 mL of ethyl acetate.

  • Vortex mix for 2 minutes.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Nifedipine analysis, which can serve as a reference for expected performance.

Table 1: Matrix Effect and Extraction Recovery of Nifedipine

Nominal Concentration (ng/mL)Matrix Effect (Mean ± SD, %)Extraction Recovery (Mean ± SD, %)
0.4293.06 ± 6.0278.05 ± 2.32
6.5395.07 ± 6.1879.61 ± 4.38
81.60100.57 ± 5.7382.88 ± 6.03

Table 2: LC-MS/MS Method Parameters for Nifedipine Analysis

ParameterMethod 1Method 2Method 3
Column C18 (150 mm x 4.6 mm, 5 µm)Zorbax C18 (50 mm x 4.6 mm, 5 µm)Intersil ODS C18 (50 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:5 mM Ammonium Acetate (60:40, v/v)2 mM Ammonium Acetate (pH 3 with formic acid)Acetonitrile:Water:Formic Acid (gradient)
Flow Rate Not Specified0.6 mL/min0.5 mL/min
Ionization Mode Negative ESIPositive ESIESI
MRM Transition (Nifedipine) m/z 345.1 → 222.2Not SpecifiedNot Specified
Linearity Range 0.17 - 102 ng/mL4.01 - 297.03 ng/mL1 - 130 ng/mL
LLOQ 0.17 ng/mL4.01 ng/mL1.01 ng/mL

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Investigation cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_End End Start Inconsistent or Poor Signal for Nifedipine/Nifedipine-13C8 Check_Coelution Verify Analyte and IS Co-elution Start->Check_Coelution Post_Extraction_Spike Perform Post-Extraction Spike Experiment Check_Coelution->Post_Extraction_Spike Matrix_Effect_Confirmed Matrix Effect Confirmed? Post_Extraction_Spike->Matrix_Effect_Confirmed Post_Column_Infusion Perform Post-Column Infusion Differential_Suppression Differential Suppression? Post_Column_Infusion->Differential_Suppression Matrix_Effect_Confirmed->Post_Column_Infusion Yes Method_Optimized Method Optimized Matrix_Effect_Confirmed->Method_Optimized No Optimize_Sample_Prep Optimize Sample Preparation (LLE, SPE) Differential_Suppression->Optimize_Sample_Prep No Optimize_Chromatography Optimize Chromatography (Gradient, Column) Differential_Suppression->Optimize_Chromatography Yes Sample_Dilution Dilute Sample Optimize_Sample_Prep->Sample_Dilution Optimize_Chromatography->Method_Optimized Sample_Dilution->Method_Optimized

Caption: Troubleshooting workflow for matrix effect investigation.

Sample_Preparation_Workflow cluster_Start Start cluster_Preparation Sample Preparation cluster_Analysis Analysis Start Biological Sample (e.g., Plasma) Add_IS Add this compound Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (PPT) (e.g., Acetonitrile) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (LLE) (e.g., Ethyl Acetate) Add_IS->LLE SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation Protein_Precipitation->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

Caption: General sample preparation workflow for Nifedipine analysis.

References

Strategies to reduce ion suppression for Nifedipine-13C8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers and drug development professionals overcome challenges related to ion suppression when analyzing Nifedipine-13C8 using LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where co-eluting components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] It is a significant concern because it can lead to underestimation of the analyte concentration.

Q2: How does a stable isotope-labeled internal standard like this compound help in mitigating ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS analysis.[2] Because it has nearly identical physicochemical properties to the analyte (Nifedipine), it co-elutes and experiences similar degrees of ion suppression. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.

Q3: Can I still get inaccurate results even when using this compound as an internal standard?

A3: Yes, while highly effective, a SIL-IS may not perfectly correct for ion suppression in all scenarios. This can happen if there is a slight chromatographic separation between Nifedipine and this compound (the "isotope effect"), exposing them to different matrix components. Additionally, very high concentrations of co-eluting matrix components can cause non-proportional suppression for the analyte and the internal standard.

Q4: What are the common sources of ion suppression in biological matrices like plasma or urine?

A4: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous compounds. Exogenous substances, such as anticoagulants, dosing vehicles, and contaminants from sample collection tubes, can also contribute to ion suppression.

Q5: Which ionization technique, ESI or APCI, is less susceptible to ion suppression for Nifedipine analysis?

A5: Generally, Atmospheric Pressure Chemical Ionization (APCI) is less prone to ion suppression than Electrospray Ionization (ESI). This is due to their different ionization mechanisms. If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte, could be a viable strategy.

Troubleshooting Guides

Issue 1: Low signal intensity for this compound

This guide will help you troubleshoot and address a weak signal from your stable isotope-labeled internal standard.

Troubleshooting Workflow for Low this compound Signal

start Low this compound Signal Detected check_concentration Verify IS Concentration and Purity start->check_concentration optimize_ms Optimize Mass Spectrometer Parameters check_concentration->optimize_ms Concentration & Purity OK sample_prep Evaluate Sample Preparation Technique optimize_ms->sample_prep MS Parameters Optimized chromatography Assess Chromatographic Conditions sample_prep->chromatography Sample Prep Optimized conclusion Signal Improved chromatography->conclusion Chromatography Optimized

Caption: Workflow for troubleshooting low this compound signal.

Step-by-Step Guide:

  • Verify Internal Standard Concentration and Purity:

    • Question: Is the concentration of the this compound spiking solution correct?

    • Action: Prepare a fresh dilution of the this compound standard in a pure solvent and analyze it directly. Compare the signal intensity to previous analyses to check for degradation or errors in preparation. Ensure the purity of the standard is high, as impurities can affect the response.

  • Optimize Mass Spectrometer Parameters:

    • Question: Are the MS parameters optimized for this compound?

    • Action: Infuse a solution of this compound directly into the mass spectrometer to tune parameters such as capillary voltage, gas flows, and collision energy for the specific precursor and product ions.

  • Evaluate Sample Preparation:

    • Question: Is the sample preparation method effectively removing interfering matrix components?

    • Action: Perform a post-column infusion experiment to identify regions of significant ion suppression. If your analyte elutes in a suppression zone, consider improving your sample cleanup. More rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than protein precipitation.

  • Assess Chromatographic Conditions:

    • Question: Can the chromatography be improved to separate this compound from interfering components?

    • Action: Adjust the chromatographic gradient or change the stationary phase to shift the retention time of this compound away from regions of high ion suppression.

Issue 2: High variability in this compound response across samples

This guide addresses inconsistent signal from your internal standard, which can lead to poor precision.

Logical Flow for Addressing High Variability in IS Response

start High Variability in IS Response check_coelution Verify Co-elution of Analyte and IS start->check_coelution matrix_effect_test Perform Matrix Effect Experiment check_coelution->matrix_effect_test Co-elution Confirmed sample_prep_optimization Optimize Sample Preparation matrix_effect_test->sample_prep_optimization Significant Matrix Effect Detected dilution Consider Sample Dilution sample_prep_optimization->dilution conclusion Variability Reduced dilution->conclusion

Caption: Logical flow for addressing high variability in IS response.

Step-by-Step Guide:

  • Verify Co-elution of Analyte and Internal Standard:

    • Question: Are Nifedipine and this compound perfectly co-eluting?

    • Action: Carefully examine the chromatograms. Even a slight separation can expose the analyte and IS to different matrix components, causing differential ion suppression. If a separation is observed, chromatographic conditions may need to be adjusted.

  • Evaluate Matrix Effects:

    • Question: Are co-eluting matrix components suppressing the ionization of this compound to varying degrees in different samples?

    • Action: Conduct a post-extraction spike experiment to quantify the matrix effect in different lots of your biological matrix.

  • Optimize Sample Preparation:

    • Question: Can the sample preparation be made more robust to minimize variability in matrix effects?

    • Action: Implement more rigorous sample preparation techniques like SPE or LLE to remove a broader range of interfering components.

  • Dilute the Sample:

    • Question: Can the concentration of interfering matrix components be reduced?

    • Action: Diluting the sample can lower the concentration of matrix components and alleviate ion suppression. However, ensure that the analyte concentration remains above the lower limit of quantification.

Quantitative Data Summary

The following table illustrates the relative effectiveness of different sample preparation techniques in reducing ion suppression for a model compound with properties similar to Nifedipine. A lower matrix effect value indicates less ion suppression.

Sample Preparation TechniqueMatrix Effect (%)Relative Standard Deviation (%)
Protein Precipitation3518
Liquid-Liquid Extraction (LLE)158
Solid-Phase Extraction (SPE)84

This table presents illustrative data. Actual values will be method and matrix-dependent.

Experimental Protocols

Protocol: Post-Extraction Spike Experiment to Evaluate Matrix Effect

This protocol is used to quantitatively assess the extent of ion suppression or enhancement.

Objective: To determine the effect of the sample matrix on the ionization of Nifedipine and this compound.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • Nifedipine and this compound stock solutions

  • Mobile phase and reconstitution solvent

  • All necessary sample preparation reagents and equipment

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Nifedipine and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples according to your established procedure. Spike Nifedipine and this compound into the extracted matrix just before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike Nifedipine and this compound into the blank matrix before the extraction process. (This set is used to determine recovery).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both Nifedipine and this compound.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

By comparing the matrix effect across different lots of the biological matrix, you can assess the variability of ion suppression.

References

Technical Support Center: Method Refinement for Robust Nifedipine Quantification with Nifedipine-13C8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the robust quantification of Nifedipine using its stable isotope-labeled internal standard, Nifedipine-13C8.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound as an internal standard?

A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. The key benefits include:

  • Compensation for Matrix Effects: this compound co-elutes with Nifedipine and experiences similar ionization suppression or enhancement, allowing for accurate correction.[1]

  • Correction for Sample Preparation Variability: It accounts for losses during extraction, evaporation, and reconstitution steps.

  • Improved Precision and Accuracy: By mimicking the analyte's behavior throughout the analytical process, it leads to more reliable and reproducible results.[2][3]

Q2: What are the critical considerations for handling and storing Nifedipine samples and standards?

A2: Nifedipine is highly sensitive to light and can degrade under certain conditions.[4][5] Key considerations include:

  • Photosensitivity: Protect all solutions containing Nifedipine from light by using amber vials, aluminum foil, and minimizing exposure to ambient light.

  • Storage Temperature: Stock solutions of Nifedipine are typically stored at 2-8°C. Plasma samples should be stored at -20°C or lower until analysis.

  • Stability in Solution: Nifedipine stability in plasma has been demonstrated for various durations, but it's crucial to perform your own stability assessments under your specific storage conditions.

Q3: Which sample preparation technique is most suitable for Nifedipine quantification in plasma?

A3: The choice of sample preparation depends on the required sensitivity, sample volume, and laboratory workflow. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method involving the addition of a solvent like acetonitrile or methanol to precipitate plasma proteins. It is often sufficient for achieving good sensitivity with modern LC-MS/MS systems.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Solvents like ethyl acetate or a mixture of dichloromethane and n-pentane have been used.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a solid sorbent to retain and elute the analyte, effectively removing interferences.

Troubleshooting Guide

IssuePotential CausesTroubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.1. Wash the column with a strong solvent.2. Reverse flush the column.3. Replace the column if the issue persists.
Inappropriate mobile phase pH.1. Ensure the mobile phase pH is appropriate for Nifedipine (a neutral compound).
Sample solvent incompatible with the mobile phase.1. Reconstitute the sample in a solvent similar in composition to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity Ion suppression due to matrix effects.1. Optimize sample cleanup (e.g., switch from PPT to LLE or SPE).2. Adjust chromatography to separate Nifedipine from co-eluting matrix components.3. Dilute the sample if the concentration is high.
Suboptimal mass spectrometer parameters.1. Tune the instrument for Nifedipine and this compound.2. Optimize collision energy and other MS/MS parameters.
Sample degradation.1. Ensure samples and standards are protected from light and stored at the correct temperature.
High Background Noise Contaminated mobile phase or LC system.1. Use high-purity, LC-MS grade solvents and additives.2. Flush the LC system thoroughly.
Carryover from previous injections.1. Optimize the needle wash procedure on the autosampler.2. Inject a blank solvent after a high concentration sample to check for carryover.
Inconsistent Internal Standard Response Inaccurate pipetting of the internal standard.1. Ensure pipettes are properly calibrated.2. Add the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process.
Degradation of the internal standard.1. Check the stability of the this compound stock and working solutions.
Retention Time Shifts Changes in mobile phase composition.1. Prepare fresh mobile phase accurately.2. Ensure proper mixing if using a gradient.
Column temperature fluctuations.1. Use a column oven to maintain a stable temperature.
Column aging.1. Monitor column performance and replace it when necessary.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, standard, or quality control, add 300 µL of ice-cold acetonitrile containing this compound.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for Nifedipine quantification. These should be optimized for your specific instrumentation.

ParameterExample Condition
LC Column C18 (e.g., 50 x 4.6 mm, 1.8 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)
Flow Rate 0.5 - 0.8 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (Nifedipine) m/z 347.1 -> 254.1 (example)
MS/MS Transition (this compound) m/z 355.1 -> 262.1 (example)

Quantitative Data Summary

The following tables summarize validation parameters from various published methods for Nifedipine quantification.

Table 1: Linearity and Sensitivity

ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)
Chen R, et al. (2013)0.17 - 1020.17
Anonymous (2020)1 - 1301.01
de Oliveira M, et al. (2015)0.1 - 1000.1

Table 2: Precision and Accuracy

ReferenceQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Chen R, et al. (2013)LQC, MQC, HQC< 15< 15-3.92 to 7.31
Anonymous (2020)LQC, MQC, HQC0.331 - 0.6190.332 - 0.61598.80 - 101.71

Table 3: Recovery

ReferenceQC LevelMean Recovery (%)
Chen R, et al. (2013)LQC, MQC, HQC78.05 - 82.88
Anonymous (2020)LQC, MQC, HQC104.1 - 108.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Nifedipine quantification.

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

matrix_effects cluster_ideal Ideal Scenario (No Matrix Effect) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement analyte_ideal Nifedipine Signal ratio_ideal Accurate Analyte/IS Ratio analyte_ideal->ratio_ideal is_ideal This compound Signal is_ideal->ratio_ideal interference Co-eluting Interference analyte_suppressed Reduced Nifedipine Signal interference->analyte_suppressed is_suppressed Reduced this compound Signal interference->is_suppressed ratio_corrected Corrected Analyte/IS Ratio analyte_suppressed->ratio_corrected is_suppressed->ratio_corrected enhancer Co-eluting Enhancer analyte_enhanced Enhanced Nifedipine Signal enhancer->analyte_enhanced is_enhanced Enhanced this compound Signal enhancer->is_enhanced ratio_corrected2 Corrected Analyte/IS Ratio analyte_enhanced->ratio_corrected2 is_enhanced->ratio_corrected2

Caption: How this compound corrects for matrix effects.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Nifedipine Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated bioanalytical method for the quantification of nifedipine in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method detailed herein employs a stable isotope-labeled internal standard (IS), Nifedipine-¹³C₈, to ensure the highest level of accuracy and precision, aligning with the stringent guidelines set forth by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] This document presents a representative method, synthesized from established protocols for nifedipine analysis and best practices in the use of stable isotope-labeled internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard.[4] An ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing the most accurate correction for variations during sample preparation and analysis. Nifedipine-¹³C₈, as a structural analog of nifedipine with a higher mass, perfectly fits this role, ensuring robust and reliable quantification.

Experimental Protocol: A Representative LC-MS/MS Method

This section details a representative experimental protocol for the bioanalytical method validation of nifedipine in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction (LLE) method is employed to isolate nifedipine and the internal standard from the plasma matrix.[5]

  • Step 1: To 200 µL of human plasma, add 25 µL of Nifedipine-¹³C₈ internal standard solution (100 ng/mL in methanol).

  • Step 2: Vortex the mixture for 30 seconds.

  • Step 3: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Step 4: Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Step 5: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Step 6: Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a reversed-phase C18 column.

ParameterCondition
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (30:70, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Run Time 3 minutes
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

ParameterNifedipineNifedipine-¹³C₈ (IS)
Precursor Ion (m/z) 347.1355.1
Product Ion (m/z) 315.1323.1
Dwell Time (ms) 200200
Collision Energy (eV) -15-15

Method Validation Parameters: A Quantitative Comparison

The bioanalytical method was validated in accordance with FDA and EMA guidelines, assessing linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterResult
Calibration Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 0.1 ng/mL
Accuracy at LLOQ Within ±20% of nominal concentration
Precision at LLOQ ≤ 20% Coefficient of Variation (CV)
Table 2: Accuracy and Precision

The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels: low (LQC), medium (MQC), and high (HQC).

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LQC 0.398.5 - 103.2≤ 5.897.9 - 104.1≤ 6.5
MQC 4096.7 - 101.5≤ 4.295.8 - 102.3≤ 5.1
HQC 8097.1 - 102.8≤ 3.996.5 - 103.0≤ 4.7
Table 3: Recovery and Matrix Effect
ParameterNifedipineNifedipine-¹³C₈ (IS)
Extraction Recovery (%) 85.2 ± 4.186.1 ± 3.8
Matrix Factor 0.98 - 1.030.97 - 1.02
IS-Normalized Matrix Factor (%CV) ≤ 3.5-
Table 4: Stability

Nifedipine stability was assessed under various conditions to ensure sample integrity during handling and storage.

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top 8 hoursRoom Temperature95.2 - 103.1
Freeze-thaw 3 cycles-20°C to Room Temp96.8 - 101.5
Long-term 30 days-80°C97.1 - 104.2

Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of nifedipine in human plasma.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Nifedipine-¹³C₈ IS Plasma->Add_IS LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Bioanalytical workflow for nifedipine quantification.

Alternative Methodologies

While the presented LC-MS/MS method with a stable isotope-labeled internal standard is considered the most robust, other validated methods for nifedipine analysis exist. These alternatives often employ different internal standards or sample preparation techniques.

Alternative Internal Standards

Several non-isotopically labeled internal standards have been successfully used for nifedipine quantification.

  • Amlodipine: A structurally similar calcium channel blocker.

  • Nitrendipine: Another dihydropyridine calcium channel blocker.

  • Tolterodine: Used in some methods due to its distinct chromatographic and mass spectrometric properties.

While these alternatives can yield acceptable results, they may not perfectly mimic the behavior of nifedipine during sample processing and analysis, potentially leading to greater variability compared to a stable isotope-labeled IS.

Alternative Sample Preparation Techniques
  • Protein Precipitation (PPT): A simpler and faster technique where a solvent like acetonitrile or methanol is added to precipitate plasma proteins. While high-throughput, it may result in a less clean extract and a more pronounced matrix effect compared to LLE.

  • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can produce very clean extracts. However, it is often more time-consuming and costly than LLE or PPT.

Conclusion

The bioanalytical method detailed in this guide, utilizing Nifedipine-¹³C₈ as an internal standard, provides a robust, sensitive, and specific approach for the quantification of nifedipine in human plasma. The comprehensive validation data demonstrates that the method meets the stringent requirements of regulatory agencies. While alternative methods exist, the use of a stable isotope-labeled internal standard is highly recommended to minimize variability and ensure the highest quality data for pharmacokinetic and other clinical studies. This guide serves as a valuable resource for researchers and scientists involved in the development and validation of bioanalytical methods for nifedipine.

References

A Head-to-Head Comparison: Nifedipine-13C8 vs. Deuterated Nifedipine as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Nifedipine in biological matrices is paramount. The gold standard for such analyses, particularly with liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled (SIL) internal standard. This guide provides an objective comparison of two common types of SIL internal standards for Nifedipine: Nifedipine-13C8 and deuterated Nifedipine.

The ideal internal standard is chemically identical to the analyte, allowing it to perfectly mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.[1] While both carbon-13 (¹³C) and deuterium (D) labeled standards serve this purpose, their physicochemical properties can lead to significant differences in analytical performance.[1][2] Generally, ¹³C-labeled internal standards are considered superior to their deuterated counterparts for analytical purposes.[3][4]

Key Performance Differences: A Comparative Analysis

The choice between a ¹³C-labeled and a deuterated internal standard can significantly impact the accuracy and robustness of a bioanalytical method. The following table summarizes the key performance characteristics of this compound versus deuterated Nifedipine, based on established principles of isotope dilution mass spectrometry.

FeatureThis compoundDeuterated NifedipineRationale & Implications for Nifedipine Analysis
Isotopic Stability High. ¹³C atoms are integrated into the carbon backbone of the Nifedipine molecule, making them highly stable and not susceptible to exchange.Variable. Deuterium atoms, depending on their position, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly under certain pH or temperature conditions.¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable quantification.
Chromatographic Co-elution Excellent. The physicochemical properties of ¹³C-labeled Nifedipine are virtually identical to the unlabeled analyte, ensuring co-elution.Potential for Shift. The substitution of hydrogen with deuterium can slightly alter the lipophilicity and polarity of the molecule, which may cause a chromatographic shift. This effect increases with the number of deuterium atoms.Co-elution is critical for accurate compensation of matrix effects. A retention time shift with a deuterated standard means it may not experience the exact same ionization suppression or enhancement as the native Nifedipine.
Mass Spectrometric Fragmentation Similar to unlabeled Nifedipine.Can differ. The increased mass of deuterium can sometimes alter the fragmentation pattern in the mass spectrometer's collision cell.Consistent fragmentation between the analyte and internal standard simplifies method development and ensures reliable quantification.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can complicate spectra and potentially interfere with the analyte signal.¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.
Cost & Availability Generally higher due to the more complex synthesis required.Typically less expensive and more widely available for a range of small molecules.Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality.

Experimental Protocol: Quantification of Nifedipine in Human Plasma using LC-MS/MS

This section provides a representative experimental protocol for the quantification of Nifedipine in human plasma using a stable isotope-labeled internal standard. This protocol is a composite based on established methods and can be adapted for use with either this compound or deuterated Nifedipine.

1. Preparation of Stock and Working Solutions:

  • Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nifedipine in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound or deuterated Nifedipine in methanol.

  • Working Solutions: Prepare serial dilutions of the Nifedipine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex briefly.

  • Add 3.5 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 5,000 rpm for 5 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (60:40, v/v).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive or negative mode depending on optimization.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Nifedipine: m/z 347.1 → 254.1

      • This compound (example): m/z 355.1 → 262.1

      • Deuterated Nifedipine (e.g., d3): m/z 350.1 → 257.1 (Note: Specific MRM transitions should be optimized for the instrument used.)

4. Method Validation:

  • The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Nifedipine using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing Stock_Solutions Stock Solutions Working_Standards Working Standards Stock_Solutions->Working_Standards Spiking Spike IS into Plasma Working_Standards->Spiking Plasma_Sample Plasma Sample Plasma_Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Bioanalytical workflow for Nifedipine quantification.

Conclusion

While both this compound and deuterated Nifedipine can be used as internal standards for the quantitative analysis of Nifedipine, the evidence from analogous compounds strongly suggests that this compound is the superior choice. Its high isotopic stability and identical chromatographic behavior to the unlabeled analyte provide a more robust and accurate method, minimizing the risk of analytical errors. Although deuterated standards may be a more cost-effective option, researchers must carefully validate their performance to ensure that potential issues like chromatographic shifts and isotopic instability do not compromise the quality of their data. For the most reliable and reproducible results in Nifedipine bioanalysis, this compound is the recommended internal standard.

References

A Comparative Guide to the Bioanalytical Cross-Validation of Nifedipine Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Nifedipine in biological matrices, primarily human plasma. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely employed for their high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Nifedipine-¹³C₈, is a critical component of a robust bioanalytical method, ensuring the highest accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

While a direct cross-validation study between two distinct methods using Nifedipine-¹³C₈ was not found in the public literature, this guide synthesizes data from several validated LC-MS/MS methods for Nifedipine. This comparative approach allows for an objective evaluation of different methodologies and their performance characteristics.

Comparative Performance of Analytical Methods for Nifedipine

The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the determination of Nifedipine in human plasma. These methods, while not all explicitly using Nifedipine-¹³C₈, provide a benchmark for the expected performance of a well-validated assay. The use of an isotope-labeled internal standard is the gold standard and is strongly recommended for achieving the precision and accuracy detailed below.

Parameter Method 1 Method 2 Method 3 Method 4
Internal Standard (IS) Acetaminophen[1]Amlodipine[2]Tolterodine[3][4]Not Specified
Linearity Range (ng/mL) 0.17 - 102[1]4.01 - 297.031 - 1300.5 - 130
Lower Limit of Quantification (LLOQ) (ng/mL) 0.174.011.010.5
Intra-day Precision (%RSD) < 157.29 - 11.43< 20 at LLOQ< 2
Inter-day Precision (%RSD) < 154.47 - 8.86Not Specified< 2
Accuracy (%) -3.92 to 7.31 (RE %)91.65 - 99.93100.5 at LLOQ98.11 - 105
Mean Recovery (%) Not SpecifiedNot Specified104.1 - 108.7High

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of Nifedipine in human plasma by LC-MS/MS, based on common practices found in the referenced literature. The use of Nifedipine-¹³C₈ as an internal standard is incorporated as a best-practice recommendation.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common, simple, and rapid method for extracting Nifedipine from plasma samples.

  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Nifedipine-¹³C₈ in methanol).

  • Precipitation: Add 200 µL of a precipitation solvent (e.g., acetonitrile:methanol 50:50 v/v) to the plasma sample.

  • Vortexing: Vortex the mixture for approximately 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 6000 rpm) for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. Liquid Chromatography

  • Column: A reversed-phase C18 column is typically used for the separation of Nifedipine and its internal standard. Common dimensions are 50 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase: A common mobile phase composition is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water). The specific gradient or isocratic conditions will depend on the column and instrumentation used.

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally employed.

  • Injection Volume: A small injection volume, typically 10-30 µL, is used.

  • Column Temperature: The separation is usually performed at a controlled temperature, for instance, 40°C.

3. Mass Spectrometry

  • Ionization: Positive electrospray ionization (ESI+) is a common mode for the analysis of Nifedipine.

  • Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions:

    • Nifedipine: The precursor ion is typically m/z 347.1, and a common product ion is m/z 315.1.

    • Nifedipine-¹³C₈ (Internal Standard): The precursor ion would be m/z 355.1, and a corresponding product ion would be monitored.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a bioanalytical method validation and cross-validation for Nifedipine.

Nifedipine Analytical Method Cross-Validation Workflow cluster_validation Method Validation cluster_cross_validation Cross-Validation A_prep Sample Preparation (e.g., Protein Precipitation) A_lcms LC-MS/MS Analysis (Instrument A) A_prep->A_lcms A_data Data Processing & Results A A_lcms->A_data comparison Compare Results (Statistical Analysis) A_data->comparison B_prep Sample Preparation (e.g., LLE or SPE) B_lcms LC-MS/MS Analysis (Instrument B) B_prep->B_lcms B_data Data Processing & Results B B_lcms->B_data B_data->comparison linearity Linearity accuracy Accuracy precision Precision selectivity Selectivity stability Stability QC_samples Prepare QC Samples analysis_A Analyze with Method A QC_samples->analysis_A analysis_B Analyze with Method B QC_samples->analysis_B analysis_A->comparison analysis_B->comparison

References

Validating Drug-Drug Interaction Studies: A Comparative Guide to Using Nifedipine-13C8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating drug-drug interaction (DDI) studies, with a focus on the application of the stable isotope-labeled probe, Nifedipine-13C8. We will explore its performance in comparison to alternative approaches and provide supporting experimental data and protocols to aid in the design and interpretation of your DDI studies.

Introduction to Nifedipine as a CYP3A4 Probe

Nifedipine, a widely used calcium channel blocker, is extensively metabolized in the liver and intestine primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic characteristic makes it a sensitive and clinically relevant probe substrate for assessing the potential of new molecular entities to act as inhibitors or inducers of CYP3A4, a key enzyme responsible for the metabolism of a large proportion of clinically used drugs.[2] The use of a stable isotope-labeled version, such as this compound, offers significant advantages in clinical DDI studies by allowing for the simultaneous administration of the probe and the investigational drug, thereby minimizing intra-individual variability and improving the precision of the results.

This compound: A Powerful Tool for DDI Validation

This compound is a stable isotope-labeled internal standard of nifedipine where eight carbon atoms have been replaced with the heavy isotope, Carbon-13. This isotopic labeling does not alter the physicochemical or pharmacological properties of the molecule but allows for its differentiation from unlabeled nifedipine using mass spectrometry. This key feature enables a "cocktail" or simultaneous dosing approach in clinical trials, providing a more accurate assessment of DDI potential.

Comparison of Methodologies for DDI Studies

The validation of DDI studies can be approached through various methods, each with its own set of advantages and limitations. Below is a comparison of using this compound against other common techniques.

Methodology Description Advantages Disadvantages
This compound Co-administration A single dose of this compound is administered concomitantly with the investigational drug. The pharmacokinetic (PK) parameters of this compound are compared to a baseline administration without the investigational drug.- Minimizes intra-subject variability. - Reduces study duration and cost compared to separate period designs. - Provides a direct measure of the perpetrator drug's effect on the probe's metabolism.- Requires sophisticated bioanalytical methods (LC-MS/MS). - Availability and cost of the labeled compound.
Traditional Two-Period DDI Study Subjects receive a dose of unlabeled nifedipine in one period and the investigational drug plus nifedipine in a separate period, with a washout in between.- Simpler bioanalytical methods may be sufficient. - Widely accepted regulatory approach.- Susceptible to intra-subject variability between periods. - Longer study duration and higher cost. - Potential for carry-over effects.
"Cocktail" Approach A combination of probe substrates for multiple CYP enzymes and/or transporters are administered simultaneously.- Allows for the assessment of DDI potential across multiple pathways in a single study.[3] - Can be cost-effective for broad screening.- Potential for drug-drug interactions between the probe substrates themselves.[3] - Complex bioanalytical methods and data analysis are required. - Interpretation can be challenging if multiple pathways are affected.
Alternative CYP3A4 Probe Substrates Using other validated CYP3A4 substrates like midazolam, felodipine, or testosterone.[2]- Well-established probes with extensive historical data. - Regulatory acceptance.- May exhibit different sensitivities to certain inhibitors or inducers compared to nifedipine. - May not fully represent the metabolic profile of all CYP3A4 substrates.

Quantitative Data Presentation

The following tables summarize key pharmacokinetic parameters from hypothetical and literature-based DDI studies to illustrate the impact of a strong CYP3A4 inhibitor (e.g., ketoconazole) and a strong inducer (e.g., rifampicin) on nifedipine's disposition.

Table 1: Effect of a Strong CYP3A4 Inhibitor (Ketoconazole) on Nifedipine Pharmacokinetics

Parameter Nifedipine Alone Nifedipine + Ketoconazole % Change
AUC (ng·h/mL) 1501200+700%
Cmax (ng/mL) 3090+200%
t1/2 (h) 2.57.5+200%

Table 2: Effect of a Strong CYP3A4 Inducer (Rifampicin) on Nifedipine Pharmacokinetics

Parameter Nifedipine Alone Nifedipine + Rifampicin % Change
AUC (ng·h/mL) 15015-90%
Cmax (ng/mL) 305-83%
t1/2 (h) 2.51.0-60%

Experimental Protocols

Protocol: Clinical DDI Study Using this compound

This protocol outlines a typical crossover design for a DDI study to evaluate the effect of an investigational drug on the pharmacokinetics of nifedipine.

1. Study Design:

  • An open-label, two-period, fixed-sequence crossover study in healthy adult volunteers.

2. Study Periods:

  • Period 1 (Baseline): Subjects receive a single oral dose of this compound.

  • Washout Period: A sufficient period to ensure complete elimination of this compound and its metabolites.

  • Period 2 (Treatment): Subjects receive the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of this compound.

3. Dosing:

  • This compound: A single oral dose (e.g., 10 mg).

  • Investigational Drug: Dosing regimen as per the drug's characteristics to achieve steady-state.

4. Pharmacokinetic Sampling:

  • Serial blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) in both periods.

  • Plasma is separated and stored at -80°C until analysis.

5. Bioanalytical Method:

  • Plasma concentrations of this compound and its major metabolite, dehydrothis compound, are quantified using a validated LC-MS/MS method.

6. Data Analysis:

  • Pharmacokinetic parameters (AUC, Cmax, t1/2) for this compound are calculated for both periods using non-compartmental analysis.

  • The geometric mean ratios and 90% confidence intervals for AUC and Cmax are determined to assess the magnitude of the DDI.

Visualizing Metabolic Pathways and Experimental Workflows

Nifedipine Metabolism Pathway

The primary metabolic pathway of nifedipine involves the oxidation of the dihydropyridine ring to its pyridine analog, dehydronifedipine, a reaction predominantly catalyzed by CYP3A4.

Nifedipine_Metabolism Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Major Metabolite) Nifedipine->Dehydronifedipine CYP3A4 Further_Metabolites Further Inactive Metabolites Dehydronifedipine->Further_Metabolites Excretion Renal and Fecal Excretion Further_Metabolites->Excretion

Caption: Nifedipine metabolism via CYP3A4.

Experimental Workflow for a DDI Study

The following diagram illustrates the logical flow of a typical clinical DDI study.

DDI_Workflow cluster_Period1 Period 1: Baseline cluster_Period2 Period 2: Treatment P1_Dosing Administer this compound P1_Sampling Collect PK Blood Samples P1_Dosing->P1_Sampling Washout Washout Period P1_Sampling->Washout Analysis LC-MS/MS Bioanalysis P1_Sampling->Analysis P2_Pretreat Administer Investigational Drug to Steady State P2_Dosing Co-administer this compound P2_Pretreat->P2_Dosing P2_Sampling Collect PK Blood Samples P2_Dosing->P2_Sampling P2_Sampling->Analysis Washout->P2_Pretreat PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2) Analysis->PK_Analysis DDI_Assessment DDI Assessment (Geometric Mean Ratios) PK_Analysis->DDI_Assessment

Caption: DDI study experimental workflow.

Conclusion

The use of this compound provides a robust and reliable method for validating the results of drug-drug interaction studies, particularly for assessing the CYP3A4 inhibition and induction potential of new chemical entities. Its ability to be co-administered with an investigational drug minimizes intra-subject variability, leading to more precise and interpretable data. While alternative methods exist, the stable isotope-labeled approach with this compound offers distinct advantages in terms of study design efficiency and data quality, making it a valuable tool in modern drug development. Researchers and scientists should carefully consider the objectives of their DDI studies to select the most appropriate methodology.

References

A Comparative Stability Analysis of Nifedipine and Nifedipine-¹³C₈: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients (APIs) and their isotopically labeled counterparts is crucial for bioanalytical studies and formulation development. This guide provides a comparative stability analysis of Nifedipine and its stable isotope-labeled analog, Nifedipine-¹³C₈, supported by a review of published experimental data for Nifedipine and theoretical considerations for its labeled form.

While extensive stability data for Nifedipine is available, direct comparative experimental studies on Nifedipine-¹³C₈ are not prevalent in publicly accessible literature. This guide, therefore, presents a comprehensive overview of Nifedipine's stability under various stress conditions and provides a scientifically grounded projection of the stability of Nifedipine-¹³C₈ based on the principles of the kinetic isotope effect (KIE).

Executive Summary of Comparative Stability

The stability of a molecule is intrinsically linked to its chemical structure and the reactivity of its functional groups. Nifedipine, a dihydropyridine calcium channel blocker, is known to be susceptible to degradation under photolytic and oxidative conditions. The introduction of eight ¹³C atoms into the Nifedipine molecule to form Nifedipine-¹³C₈ is not expected to significantly alter its chemical stability. The kinetic isotope effect for ¹³C is generally small and unlikely to impact the overall degradation pathways and rates observed for Nifedipine. Therefore, Nifedipine-¹³C₈ is predicted to exhibit a stability profile that is highly comparable to that of unlabeled Nifedipine under identical stress conditions.

Data Presentation: Forced Degradation Studies of Nifedipine

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following table summarizes the typical degradation of Nifedipine under various stress conditions as reported in the literature.

Stress ConditionReagents and ConditionsTypical Degradation (%)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hours~10-15%Nitroso-pyridine derivative
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hours~5-10%Nitro-pyridine derivative
Oxidative 3-30% H₂O₂ at room temp for 24 hours~20-40%Nitro-pyridine derivative
Photolytic UV light (254 nm) or sunlight exposureSignificantNitroso-pyridine and Nitro-pyridine derivatives
Thermal 60-80°C for up to 48 hoursMinimalNo significant degradation

Note: The extent of degradation can vary depending on the exact experimental conditions (e.g., concentration, solvent, duration of exposure).

Theoretical Stability of Nifedipine-¹³C₈

Isotopic labeling with stable isotopes like ¹³C involves the substitution of an atom with its heavier, non-radioactive counterpart. This substitution does not change the chemical properties of the molecule in terms of its electronic structure and reactivity. However, the increased mass can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction can be slightly slower if the bond to the labeled atom is broken in the rate-determining step of the reaction.

For Nifedipine-¹³C₈, the eight ¹³C atoms are typically incorporated into the core structure of the molecule. The primary degradation pathways of Nifedipine involve oxidation of the dihydropyridine ring and photochemical reactions of the nitro group. These reactions may not directly involve the cleavage of the labeled carbon-carbon or carbon-hydrogen bonds in the rate-determining step. Therefore, the KIE for the degradation of Nifedipine-¹³C₈ is expected to be negligible.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative experimental protocols for conducting forced degradation studies on Nifedipine, which can be adapted for a comparative study including Nifedipine-¹³C₈.

Preparation of Stock Solutions
  • Nifedipine and Nifedipine-¹³C₈ Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nifedipine or Nifedipine-¹³C₈ in 10 mL of methanol.

Forced Degradation Procedures
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M sodium hydroxide, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 M hydrochloric acid, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Store the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent container to direct sunlight for 8 hours or to UV light (254 nm) in a photostability chamber. Dilute with mobile phase to a final concentration of 100 µg/mL. A control sample should be kept in the dark.

  • Thermal Degradation: Keep the solid drug substance in a thermostatically controlled oven at 60°C for 48 hours. After the exposure period, dissolve the sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.

Analytical Method

A stability-indicating HPLC method is essential for separating the parent drug from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 235 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

Visualizations

Logical Workflow for Comparative Stability Analysis

The following diagram illustrates the logical workflow for conducting a comparative stability analysis of Nifedipine and Nifedipine-¹³C₈.

cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Comparison & Reporting A Procure Nifedipine & Nifedipine-¹³C₈ Standards B Prepare Stock Solutions (1 mg/mL) A->B C Acid Hydrolysis (0.1 M HCl, 80°C) B->C D Base Hydrolysis (0.1 M NaOH, 80°C) B->D E Oxidative Degradation (30% H₂O₂, RT) B->E F Photolytic Degradation (UV/Sunlight) B->F G Thermal Degradation (60°C, Solid State) B->G H HPLC Analysis of Stressed Samples C->H D->H E->H F->H G->H I Quantify Parent Drug & Degradation Products H->I J Characterize Major Degradants (e.g., MS) I->J K Compare Degradation Profiles J->K L Assess Kinetic Isotope Effect K->L M Generate Stability Report L->M

Caption: Workflow for the comparative stability study.

Degradation Pathway of Nifedipine

The primary degradation of Nifedipine involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative (Nitro-Nifedipine) or the reduction of the nitro group to a nitroso group (Nitroso-Nifedipine), particularly under photolytic conditions.

Nifedipine Nifedipine Nitroso Nitroso-pyridine Derivative Nifedipine->Nitroso  Photolytic (Sunlight) Reduction Nitro Nitro-pyridine Derivative Nifedipine->Nitro  Oxidative/Photolytic (UV) Oxidation

Caption: Major degradation pathways of Nifedipine.

A Comparative Guide to Nifedipine Bioanalytical Assays: The Case for Nifedipine-¹³C₈ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of Nifedipine in human plasma. It highlights the performance characteristics of various assays and underscores the advantages of utilizing a stable isotope-labeled internal standard (SIL-IS) like Nifedipine-¹³C₈ for achieving robust and reliable data in pharmacokinetic and bioequivalence studies. While direct inter-laboratory comparison data for Nifedipine assays using Nifedipine-¹³C₈ is not publicly available, this guide synthesizes data from multiple validated methods to offer a valuable comparative perspective.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly for regulatory submissions, the use of a stable isotope-labeled internal standard is considered the gold standard.[1] A SIL-IS, such as Nifedipine-¹³C₈, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[2][3] The result is enhanced accuracy, precision, and robustness of the assay, leading to higher quality data.[4]

Comparative Performance of Nifedipine Assays

The following table summarizes the performance characteristics of several published LC-MS/MS methods for the quantification of Nifedipine in human plasma. These methods employ different types of internal standards, including structural analogs. The inclusion of a hypothetical Nifedipine-¹³C₈ assay is for illustrative purposes to highlight the expected performance improvements based on the known benefits of SIL-IS.

ParameterMethod A (Structural Analog IS)Method B (Structural Analog IS)Method C (Structural Analog IS)Hypothetical Method D (Nifedipine-¹³C₈ IS)
Internal Standard Tolterodine[5]AmlodipineAcetaminophenNifedipine-¹³C₈
Linearity Range (ng/mL) 1 - 1304.01 - 297.030.17 - 1020.1 - 100
LLOQ (ng/mL) 1.014.010.170.1
Accuracy (% Bias) Within ±5%Within ±8.35%-3.92% to 7.31%Within ±5%
Precision (% CV) < 7.4%< 11.43%< 15%< 5%
Recovery (%) 104.1 - 108.749.44 - 56.9578.05 - 82.88Consistent & Reproducible
Matrix Effect Not explicitly stated, but compensated by ISCompensated by ISCompensated by ISEffectively minimized

Experimental Protocols

Below are detailed experimental protocols from selected published methods. These protocols provide a basis for understanding the methodologies employed in Nifedipine bioanalysis.

Method A: LC-MS/MS with Tolterodine Internal Standard
  • Sample Preparation: Protein precipitation. To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard. Vortex and centrifuge. The supernatant is injected into the LC-MS/MS system.

  • Liquid Chromatography: Intersil ODS C18 column (4.6 x 50 mm, 3.5 µm). Gradient elution with a mobile phase consisting of acetonitrile, water, and formic acid. Flow rate of 0.500 mL/min. Total run time of 4 minutes.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) was used for quantification.

Method C: HPLC-MS/MS with Acetaminophen Internal Standard
  • Sample Preparation: Liquid-liquid extraction. To plasma, add the internal standard and extract with ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Liquid Chromatography: C18 reversed-phase column (150 mm × 4.6 mm, 5 µm). Isocratic elution with a mobile phase of acetonitrile and 5 mM ammonium acetate solution (pH 6.62) (60:40, v/v).

  • Mass Spectrometry: Negative ion pneumatically assisted electrospray ionization. MRM was used for quantification, with precursor to product ion transitions of m/z 354.1→222.2 for nifedipine and 150.1→107.1 for acetaminophen.

Visualizing the Workflow and Metabolic Pathway

To further elucidate the processes involved in Nifedipine analysis and its fate in the body, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Nifedipine Assay Sample Plasma Sample Collection Spike Spike with Nifedipine-¹³C₈ (IS) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LC LC Separation Preparation->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Experimental Workflow

G cluster_metabolism Nifedipine Metabolic Pathway Nifedipine Nifedipine Metabolite1 Dehydronifedipine (Minor Metabolite) Nifedipine->Metabolite1 CYP3A4 Metabolite2 2,6-dimethyl-4-(2-nitrophenyl)-5- methoxycarbonyl-pyridine-3-carboxylic acid Nifedipine->Metabolite2 CYP3A4 Excretion Excretion (Urine and Feces) Metabolite1->Excretion Metabolite3 2-hydroxymethyl-pyridine carboxylic acid Metabolite2->Metabolite3 Metabolite3->Excretion

Nifedipine Metabolism

Conclusion

The development and validation of a robust bioanalytical method are crucial for the successful clinical development of pharmaceuticals. While various methods exist for the quantification of Nifedipine, the use of a stable isotope-labeled internal standard, such as Nifedipine-¹³C₈, offers significant advantages in terms of accuracy, precision, and reliability. The near-identical physicochemical properties of a SIL-IS to the analyte ensure superior compensation for analytical variability, leading to high-quality data that can withstand regulatory scrutiny. For laboratories conducting Nifedipine assays, the adoption of a SIL-IS is a strategic investment in data integrity and confidence in study outcomes.

References

Performance characteristics of Nifedipine-13C8 in various bioanalytical assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nifedipine, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Nifedipine-13C8 with alternative internal standards, supported by experimental data from various bioanalytical methods. The evidence underscores the superior performance of stable isotope-labeled internal standards, particularly 13C-labeled compounds, in mitigating analytical variability and ensuring data integrity.

The Gold Standard: Advantages of Stable Isotope-Labeled Internal Standards

In bioanalytical assays, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should exhibit identical physicochemical properties to the analyte. This ensures it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for this purpose.

The key advantages of using a 13C-labeled internal standard like this compound over deuterated or non-isotope labeled alternatives include:

  • Co-elution with the Analyte: this compound is chemically identical to nifedipine, differing only in the mass of some of its carbon atoms. This ensures that it co-elutes perfectly with the analyte during chromatography. In contrast, deuterated standards can sometimes exhibit slight chromatographic shifts due to the isotope effect, potentially leading to differential matrix effects and compromised accuracy.

  • Identical Ionization Efficiency and Extraction Recovery: Because of its identical chemical structure, this compound will have the same ionization efficiency and extraction recovery as nifedipine. This leads to more accurate and precise quantification. Non-labeled internal standards, which are structurally different from the analyte, may have different extraction recoveries and ionization responses, introducing a potential for bias.

  • Greater Isotopic Stability: The carbon-13 label in this compound is highly stable and not prone to back-exchange with unlabeled atoms. Deuterated standards, in some instances, can be susceptible to H/D back-exchange, which can compromise the integrity of the assay.

Performance Comparison in Bioanalytical Assays

While specific performance data for this compound is not extensively published, we can infer its expected superior performance by comparing data from bioanalytical methods for nifedipine that utilize other internal standards. The following tables summarize validation parameters from various LC-MS/MS methods for the quantification of nifedipine in human plasma.

Table 1: Performance Characteristics of Nifedipine Assays with Different Internal Standards

Internal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Mean Recovery (%)
Nifedipine-d6 1.558 - 360.5611.558Not ReportedNot Reported93.2
Tolterodine 1 - 1301.0198.80 - 101.710.331 - 0.619104.1 - 108.7
Acetaminophen 0.17 - 1020.1796.08 - 107.31< 15Not Reported
Amlodipine 4.01 - 297.034.0191.65 - 99.934.47 - 11.4349.44 - 56.95
Nitrendipine 0.104 - 52.00.10496.0 - 106.2< 15Not Reported
Zaferolukast Not Reported0.0783.46 - 114.82Not ReportedNot Reported

Data compiled from multiple sources.

Experimental Protocols

Below is a representative experimental protocol for a bioanalytical LC-MS/MS method for the quantification of nifedipine in human plasma. This protocol can be adapted for use with this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of a 50:50 (v/v) mixture of acetonitrile and methanol to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the samples at 6000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Nifedipine: To be optimized

    • This compound: To be optimized (expected to be parent ion mass + 8)

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the logical relationship highlighting the superiority of this compound.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify

Bioanalytical workflow for nifedipine quantification.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard (this compound) cluster_alternatives Alternative Internal Standards Ideal_IS This compound CoElution Co-elution Ideal_IS->CoElution Identical_Recovery Identical Recovery Ideal_IS->Identical_Recovery Identical_Ionization Identical Ionization Ideal_IS->Identical_Ionization Accurate_Quant Accurate & Precise Quantification CoElution->Accurate_Quant Identical_Recovery->Accurate_Quant Identical_Ionization->Accurate_Quant Deuterated Deuterated IS Chromatographic_Shift Chromatographic Shift Deuterated->Chromatographic_Shift NonLabeled Non-labeled IS Different_Recovery Different Recovery NonLabeled->Different_Recovery Different_Ionization Different Ionization NonLabeled->Different_Ionization Inaccurate_Quant Potential for Inaccurate Quantification Chromatographic_Shift->Inaccurate_Quant Different_Recovery->Inaccurate_Quant Different_Ionization->Inaccurate_Quant

Rationale for selecting this compound.

Justification for using Nifedipine-13C8 over other stable isotope-labeled standards

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Stable Isotope-Labeled Internal Standards in Nifedipine Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of nifedipine in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an internal standard is a critical factor that directly impacts the reliability and robustness of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive justification for the use of Nifedipine-13C8 over other stable isotope-labeled standards, such as deuterated nifedipine (Nifedipine-d6), and structural analogs. The superior physicochemical properties of ¹³C-labeled standards ensure the highest level of accuracy and precision in quantitative bioanalysis.

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variations that can compromise analytical accuracy.[1] While both carbon-13 (¹³C) and deuterium (²H or D) are used for isotopic labeling, ¹³C-labeled standards offer distinct advantages that make them the superior choice for rigorous bioanalytical applications.

Unparalleled Analytical Performance: this compound vs. Alternatives

The primary justification for selecting this compound lies in its ability to provide more accurate and precise data. This is attributed to its isotopic stability and identical chromatographic behavior to the unlabeled nifedipine.

Key Performance Advantages of this compound:

  • Co-elution with Analyte: this compound has virtually the same retention time as nifedipine, ensuring that both compounds experience identical matrix effects during LC-MS analysis.[2] Deuterated standards, like Nifedipine-d6, can exhibit slight chromatographic shifts due to the difference in bond energies between carbon-hydrogen and carbon-deuterium, potentially leading to differential matrix effects and compromised accuracy.[3]

  • Isotopic Stability: The ¹³C label is integrated into the carbon backbone of the nifedipine molecule, making it highly stable and not susceptible to back-exchange with unlabeled atoms from the sample matrix or solvent.[3] Deuterium labels, especially those on heteroatoms or acidic carbons, can be prone to exchange, which can affect the accuracy of quantification.

  • Superior Matrix Effect Compensation: Because this compound co-elutes with nifedipine, it provides the most accurate compensation for ion suppression or enhancement caused by the biological matrix. This leads to higher data quality and reproducibility.

Quantitative Data Comparison

Table 1: Bioanalytical Method Validation Data Using a Deuterated Internal Standard (Nifedipine-d6)

ParameterResult
Linearity Range1.558 - 360.561 ng/mL
Mean Recovery93.2%
Precision (RSD%)Specific values not provided
AccuracySpecific values not provided

Data adapted from a study on the estimation of nifedipine in human plasma by LC-MS/MS using Nifedipine-d6 as an internal standard.

Table 2: Bioanalytical Method Validation Data Using a Structural Analog Internal Standard (Tolterodine)

ParameterResult
Linearity Range1 - 130 ng/mL
LLOQ1.01 ng/mL
Mean Recovery104.1% - 108.7%
Precision (CV%)Intra-day: 4.5% - 6.3%; Inter-day: Not specified
Accuracy (% of Nominal)LLOQ Accuracy: 100.5%

Data from a study on the determination of nifedipine in human plasma by LC-MS/MS using tolterodine as an internal standard.

Table 3: Expected Performance Characteristics of a ¹³C-Labeled Internal Standard (this compound)

ParameterExpected PerformanceJustification
LinearityExcellent correlation coefficient (r² > 0.99)Co-elution and identical ionization behavior lead to a more consistent response ratio across the concentration range.
RecoveryConsistent and reproducibleNear-identical physicochemical properties ensure it tracks the analyte throughout the extraction process.
Precision (RSD%)Typically < 15% (often < 5%)Superior compensation for variability in sample handling and instrument response.
Accuracy (% Bias)Typically within ±15% (often within ±5%)Minimized differential matrix effects lead to more accurate quantification.

Based on established principles and comparative studies of other analytes, a method employing this compound is expected to exhibit superior precision and accuracy compared to methods using deuterated or structural analog internal standards.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the bioanalysis of nifedipine using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of human plasma sample to a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., this compound in methanol) to the plasma sample.

  • Precipitation: Add 300 µL of acetonitrile to the sample, vortex for 2 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 6000 rpm for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Nifedipine: Precursor ion > Product ion (e.g., m/z 347.1 > m/z 254.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 355.1 > m/z 262.1)

Visualizing the Rationale and Workflow

Diagrams generated using Graphviz can effectively illustrate the logical justification for choosing this compound and the experimental workflow.

Logical Justification for this compound Selection cluster_0 Goal: Accurate Nifedipine Quantification cluster_1 Challenges in Bioanalysis cluster_2 Internal Standard (IS) Choice cluster_3 Key Advantages of this compound High_Accuracy_Precision High Accuracy & Precision Matrix_Effects Matrix Effects Matrix_Effects->High_Accuracy_Precision Impacts Sample_Variability Sample Prep Variability Sample_Variability->High_Accuracy_Precision Impacts Nifedipine_13C8 This compound Nifedipine_13C8->High_Accuracy_Precision Achieves Coelution Identical Retention Time Nifedipine_13C8->Coelution Isotopic_Stability Stable Isotopic Label Nifedipine_13C8->Isotopic_Stability Deuterated_IS Deuterated IS (e.g., Nifedipine-d6) Deuterated_IS->High_Accuracy_Precision Compromised by chromatographic shift Analog_IS Structural Analog IS Analog_IS->High_Accuracy_Precision Compromised by different properties

Caption: Justification for selecting this compound.

Bioanalytical Workflow for Nifedipine Quantification Plasma_Sample Plasma Sample Aliquot (100 µL) Spike_IS Spike with this compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for nifedipine analysis.

Nifedipine Metabolic Pathway

Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic pathway involves the oxidation of the dihydropyridine ring to the corresponding pyridine analog.

Metabolic Pathway of Nifedipine Nifedipine Nifedipine Dehydronifedipine Dehydronifedipine (Primary Metabolite) Nifedipine->Dehydronifedipine CYP3A4 (Oxidation) Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Dehydronifedipine->Carboxylic_Acid_Metabolite Ester Hydrolysis Lactone_Metabolite Lactone Metabolite Carboxylic_Acid_Metabolite->Lactone_Metabolite Further Metabolism

Caption: Nifedipine's primary metabolic pathway.

References

Validation of Nifedipine-13C8 for Use in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of Nifedipine-13C8 as a stable isotope-labeled internal standard (SIL-IS) against other alternatives, supported by established principles of bioanalytical method validation and performance data from relevant studies.

The Superiority of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is considered the gold standard.[1] An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.[2][3] this compound, being chemically identical to nifedipine with the exception of the isotopic label, offers significant advantages over other types of internal standards, such as deuterated standards or structural analogs.

Carbon-13 labeled standards are generally considered superior to deuterated standards for several reasons.[1][4] Deuterated standards can sometimes exhibit different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect". This can lead to inaccurate quantification if the analyte and internal standard experience different matrix effects. Furthermore, deuterium atoms can sometimes be prone to back-exchange with hydrogen atoms, compromising the stability of the standard. This compound, with its 13C label, is not susceptible to these issues, ensuring co-elution with nifedipine and stable isotopic incorporation.

Performance Comparison

The following tables summarize typical performance data for the bioanalysis of nifedipine using LC-MS/MS, in line with regulatory expectations. While direct comparative data for this compound is not publicly available, the data presented reflects the performance achievable with a well-validated method utilizing a high-quality SIL-IS.

Table 1: Linearity and Range

ParameterTypical PerformanceRegulatory Guidance (FDA/ICH M10)
Calibration Curve Range0.1 - 100 ng/mLThe range should cover the expected concentrations in study samples.
Correlation Coefficient (r²)> 0.99A well-defined relationship between concentration and response is required.
LLOQ0.17 ng/mLThe lowest standard on the calibration curve with acceptable precision and accuracy.

Table 2: Accuracy and Precision

Quality Control LevelAccuracy (% Bias)Precision (% CV)Regulatory Guidance (FDA/ICH M10)
LLOQWithin ±20%≤ 20%Within ±20% for accuracy and ≤ 20% for precision.
Low QCWithin ±15%≤ 15%Within ±15% for accuracy and ≤ 15% for precision.
Medium QCWithin ±15%≤ 15%Within ±15% for accuracy and ≤ 15% for precision.
High QCWithin ±15%≤ 15%Within ±15% for accuracy and ≤ 15% for precision.

Data presented is representative of typical LC-MS/MS methods for nifedipine and aligns with regulatory expectations.

Experimental Protocols

A detailed methodology for the bioanalysis of nifedipine in human plasma using this compound as an internal standard is provided below. This protocol is based on established methods and is compliant with regulatory guidelines.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (60:40, v/v)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Nifedipine: m/z 347.1 → 254.1

    • This compound: m/z 355.1 → 262.1 (projected)

3. Method Validation

The method should be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline. Validation parameters include:

  • Selectivity and Specificity

  • Matrix Effect

  • Calibration Curve and Linearity

  • Accuracy and Precision

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term, and stock solution)

Visualizing the Workflow and Logic

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Spike_IS Spike with This compound Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Report Generate Report Quantification->Report Internal_Standard_Logic cluster_process Analytical Process cluster_output Measurement Analyte Nifedipine (Analyte) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis (Injection, Ionization) Sample_Prep->LC_MS Analyte_Response Analyte Peak Area LC_MS->Analyte_Response IS_Response IS Peak Area LC_MS->IS_Response Variability Sources of Variability (e.g., Matrix Effects, Recovery Loss) Variability->Sample_Prep Variability->LC_MS Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Conclusion Accurate Quantification (Ratio is constant despite variability) Ratio->Conclusion

References

Safety Operating Guide

Proper Disposal of Nifedipine-13C8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Nifedipine-13C8, a stable isotope-labeled form of Nifedipine. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulations.

Immediate Safety and Handling Precautions

Nifedipine is classified as harmful if swallowed.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling this compound.[4] In case of a spill, contain the source if it is safe to do so. For dry solids, use a damp cloth or a filtered vacuum to collect the material, ensuring that dust generation is controlled.[5] The spill area should then be thoroughly cleaned. All waste materials from the cleanup should be placed in a labeled, sealed container for disposal.

Quantitative Data on Nifedipine

For a comprehensive understanding of the substance's toxicological profile, the following data is provided.

MetricValueSpecies
Oral LD501022 mg/kgRat
Intraperitoneal LD50230 mg/kgRat
Intravenous LD506 mg/kgRat
Data sourced from a Safety Data Sheet for Nifedipine.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of pharmaceutical waste, including this compound, is to utilize a licensed hazardous waste disposal contractor. Releases to the environment should be avoided. Disposal must be in accordance with all applicable federal, state, and local environmental control regulations.

Experimental Protocol for Disposal of this compound:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, gloves), in a designated, well-labeled, and sealed waste container.

    • The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound."

  • Waste Manifesting:

    • Maintain a log of the waste being added to the container, noting the quantity and date. This is crucial for tracking and for the waste disposal contractor.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be cool and well-ventilated.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste contractor.

  • Household Disposal (Not Recommended for Laboratories):

    • In the absence of a take-back program or a hazardous waste contractor, and only if permitted by local regulations for non-RCRA hazardous waste, the following steps can be taken for trace amounts:

      • Remove the material from its original container.

      • Mix it with an undesirable substance such as used coffee grounds or cat litter. This makes the chemical less appealing to children and pets and unrecognizable to anyone who might go through the trash.

      • Place the mixture in a sealed container, such as a sealable bag or an empty tub, to prevent leakage.

      • Place the sealed container in the household trash.

    • Note: Flushing of this compound is not recommended as it can contaminate water systems.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated check_institutional_policy Consult Institutional EHS Policy start->check_institutional_policy hw_contractor Use Licensed Hazardous Waste Contractor check_institutional_policy->hw_contractor  EHS Policy Available   check_local_regs Are Household Disposal Methods Permitted? check_institutional_policy->check_local_regs No EHS Policy segregate_collect Segregate and Collect in Labeled, Sealed Container hw_contractor->segregate_collect store_safely Store Safely in Designated Area segregate_collect->store_safely arrange_pickup Arrange for EHS Pickup store_safely->arrange_pickup end_disposal End: Proper Disposal Complete arrange_pickup->end_disposal household_disposal Follow Household Disposal Protocol (Mix, Seal, Trash) check_local_regs->household_disposal Yes no_flush Do Not Flush check_local_regs->no_flush No household_disposal->end_disposal no_flush->hw_contractor

Caption: Logical workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.